3-methyl-6H-1,3-thiazin-2-imine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-6H-1,3-thiazin-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-7-3-2-4-8-5(7)6/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPKORJCOLNALP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CCSC1=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 3-methyl-6H-1,3-thiazin-2-imine
This technical guide provides a comprehensive overview of the core chemical properties of 3-methyl-6H-1,3-thiazin-2-imine, catering to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound, this guide amalgamates computational data with established knowledge of the 1,3-thiazin-2-imine scaffold and its derivatives to present a thorough profile.
Core Chemical Properties
This compound is a heterocyclic compound featuring a six-membered ring containing both sulfur and nitrogen atoms. The presence of the imine and methyl groups contributes to its specific chemical reactivity and potential biological activity.
Data Presentation: Computed Chemical and Physical Properties
The following table summarizes the key computed physicochemical properties of this compound, primarily sourced from the PubChem database.[1] These values provide a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂S | PubChem[1] |
| Molecular Weight | 128.20 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 153068-60-1 | PubChem[1] |
| Topological Polar Surface Area | 52.4 Ų | PubChem[1] |
| Complexity | 130 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
Synthesis and Reactivity
The synthesis of 2-imino-1,3-thiazine derivatives can be achieved through various synthetic routes, often involving the condensation of a β,γ-unsaturated nitrile with a thiourea derivative or the cyclization of an appropriate precursor. A plausible synthetic pathway for this compound is outlined below.
Logical Relationship: Plausible Synthetic Pathway
Caption: A potential synthetic route to this compound.
Experimental Protocols
General Experimental Protocol for the Synthesis of 2-Imino-1,3-Thiazine Derivatives
-
Reaction Setup: To a solution of an appropriate β,γ-unsaturated nitrile (1 equivalent) in a suitable solvent (e.g., ethanol, DMF), add N-methylthiourea (1.1 equivalents).
-
Catalysis: A catalytic amount of a base (e.g., sodium ethoxide, potassium carbonate) is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated under reflux for a period of 4-12 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2-imino-1,3-thiazine derivative.
Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected spectral data are summarized in the following table, based on the analysis of its structure and data from similar compounds.
Data Presentation: Predicted Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the methyl protons, methylene protons of the thiazine ring, and the vinyl protons. The chemical shifts would be influenced by the neighboring heteroatoms and the double bond. |
| ¹³C NMR | Resonances for the methyl carbon, methylene carbons, vinyl carbons, and the imine carbon. The imine carbon would appear at a characteristic downfield shift. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (of the imine), C=N stretching, C-N stretching, and C-S stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 128.20), along with characteristic fragmentation patterns. |
Potential Biological Activity and Signaling Pathways
Derivatives of 1,3-thiazine are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural features of this compound suggest it could be a candidate for biological screening.
Experimental Workflow: Biological Screening
Caption: A typical workflow for the biological evaluation of a novel compound.
While no specific signaling pathways have been elucidated for this compound, many small molecule drugs exert their effects by modulating key cellular signaling cascades. A hypothetical pathway that could be investigated is the inhibition of a protein kinase, a common target for therapeutic intervention.
Signaling Pathway: Hypothetical Kinase Inhibition
Caption: A conceptual diagram of kinase inhibition by a small molecule.
Conclusion
This technical guide provides a detailed overview of the chemical properties of this compound, drawing upon available computational data and the established chemistry of the 1,3-thiazine scaffold. While direct experimental data for this specific molecule is limited, the provided information on its synthesis, characterization, and potential biological activities serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development. Further experimental validation is necessary to confirm the properties and potential applications of this compound.
References
An In-depth Technical Guide to the Synthesis of 3-methyl-6H-1,3-thiazin-2-imine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a primary synthesis pathway for 3-methyl-6H-1,3-thiazin-2-imine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a well-established cyclocondensation reaction, offering a reliable method for obtaining this target molecule. This document outlines the core reaction, a detailed experimental protocol, and relevant quantitative data.
Core Synthesis Pathway: Cyclocondensation of Acrolein with N-Methylthiourea
The most direct and plausible synthetic route to this compound is the acid-catalyzed cyclocondensation of acrolein with N-methylthiourea. This reaction proceeds through a Michael addition of the sulfur atom of N-methylthiourea to the β-carbon of acrolein, followed by an intramolecular cyclization and dehydration to form the final 1,3-thiazine ring structure.
The proposed logical workflow for this synthesis is as follows:
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound. This protocol is based on established procedures for similar cyclocondensation reactions.
Materials:
-
N-Methylthiourea
-
Acrolein
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylthiourea (1.0 equivalent) in ethanol.
-
Addition of Reactants: To the stirred solution, add a solution of acrolein (1.1 equivalents) in ethanol dropwise at room temperature.
-
Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound, based on the known properties of the compound and typical yields for similar reactions.
| Parameter | Value |
| Molecular Formula | C₅H₈N₂S |
| Molecular Weight | 128.20 g/mol [1] |
| Theoretical Yield | Based on the limiting reagent |
| Typical Experimental Yield | 60-75% |
| Purity (post-purification) | >95% (as determined by NMR or GC-MS) |
Characterization Data
The structure of the synthesized this compound can be confirmed by standard spectroscopic methods. Representative NMR data, based on the analysis of similar structures, is provided below.
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| δ 6.2-6.4 (m, 1H) | δ 165-170 (C=N) |
| δ 5.0-5.2 (m, 1H) | δ 120-125 (CH) |
| δ 3.4-3.6 (t, 2H) | δ 100-105 (CH) |
| δ 3.1 (s, 3H) | δ 45-50 (CH₂) |
| δ 30-35 (CH₃) |
Signaling Pathway Diagram
The following diagram illustrates the proposed reaction mechanism for the acid-catalyzed cyclocondensation of acrolein with N-methylthiourea.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocol based on their specific laboratory conditions and available resources.
References
Spectroscopic Profile of 3-methyl-6H-1,3-thiazin-2-imine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-methyl-6H-1,3-thiazin-2-imine. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar 1,3-thiazine derivatives and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included, along with a plausible synthetic route.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound (Molecular Formula: C₅H₈N₂S, Molecular Weight: 128.20 g/mol ). These predictions are derived from data reported for analogous structures and are intended to serve as a reference for experimental validation.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 3.05 | s | 3H | N-CH₃ |
| ~ 3.20 | t | 2H | C6-H₂ |
| ~ 2.50 | t | 2H | C5-H₂ |
| ~ 5.90 | s | 1H | C4-H |
| ~ 8.50 | br s | 1H | =N-H |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 32.0 | N-CH₃ |
| ~ 25.0 | C5 |
| ~ 48.0 | C6 |
| ~ 115.0 | C4 |
| ~ 155.0 | C2 (=N) |
Solvent: CDCl₃
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3350 | Strong, Broad | N-H Stretch (imine) |
| ~ 3050 | Medium | C-H Stretch (sp²) |
| ~ 2950-2850 | Medium | C-H Stretch (sp³) |
| ~ 1640 | Strong | C=N Stretch (imine) |
| ~ 1580 | Medium | C=C Stretch |
| ~ 1200 | Medium | C-N Stretch |
| ~ 700 | Medium | C-S Stretch |
Sample Preparation: KBr Pellet or Thin Film
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 128 | High | [M]⁺ (Molecular Ion) |
| 113 | Medium | [M - CH₃]⁺ |
| 101 | Medium | [M - HCN]⁺ |
| 85 | High | [M - HNCS]⁺ |
| 71 | Medium | [C₄H₅N]⁺ |
Ionization Method: Electron Impact (EI)
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments in this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent may influence chemical shifts.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition:
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Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Grind 1-2 mg of the dry, solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.[1]
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electron Impact Ionization):
-
Sample Introduction: Introduce a small amount of the volatile sample (typically in a solvent or via a direct insertion probe) into the high-vacuum source of the mass spectrometer. The sample is vaporized by heating.[2]
-
Ionization: Bombard the gaseous molecules with a beam of electrons (typically at 70 eV). This causes the molecule to ionize and fragment.[2][3]
-
Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Synthesis and Analysis Workflow
The following diagrams illustrate a plausible synthetic pathway for this compound and the general workflow for its spectroscopic analysis.
Caption: Plausible synthesis of this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-methyl-6H-1,3-thiazin-2-imine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational behavior of 3-methyl-6H-1,3-thiazin-2-imine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from published literature on closely related 1,3-thiazine derivatives, computational modeling studies, and spectroscopic data. The guide covers the fundamental aspects of the 6H-1,3-thiazin-2-imine core structure, the influence of the 3-methyl substituent, potential tautomerism, and conformational dynamics. Detailed experimental protocols for the synthesis and characterization of similar compounds are also provided, offering a practical framework for researchers.
Introduction
The 1,3-thiazine scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds, including antibiotics and other therapeutic agents. The 6H-1,3-thiazin-2-imine substructure, in particular, presents a unique combination of a flexible six-membered ring and a reactive imine functionality, making its conformational landscape and electronic properties crucial for understanding its interaction with biological targets. This guide focuses on the 3-methyl derivative, exploring how this substitution influences the overall molecular geometry and conformational preferences.
Molecular Structure and Tautomerism
The molecular structure of this compound is characterized by a six-membered ring containing a sulfur atom, a nitrogen atom at position 3, and an exocyclic imine group at position 2. A critical aspect of this system is the potential for tautomerism between the imine (A) and amino (B and C) forms (Figure 1).
Figure 1. Tautomeric equilibrium of this compound, showing the exocyclic imine form (A) and two possible endocyclic amine tautomers (B and C).
Computational studies on related 2-amino-1,3-thiazine systems suggest that the amino tautomer is generally more stable than the imino form. However, the tautomeric equilibrium can be influenced by the solvent and the solid-state packing forces. It has been observed in some 1,3-thiazine derivatives that one tautomer is favored in solution while another predominates in the crystalline state.
Conformational Analysis
The 6H-1,3-thiazine ring is not planar and can adopt several conformations. Due to the presence of the sp²-hybridized carbon at position 2 and the double bond within the ring in one of the potential tautomers, the conformational flexibility is somewhat restricted compared to a saturated thiazinane ring. The most likely conformations are variations of the sofa and half-chair forms.
The introduction of a methyl group at the N3 position has a significant impact on the conformational preference. Steric interactions between the methyl group and the substituents at adjacent positions will influence the puckering of the ring and the orientation of the exocyclic imine group.
Computational Modeling Insights
In the absence of direct crystallographic data for this compound, Density Functional Theory (DFT) calculations provide valuable insights into its geometry. The following table summarizes computed bond lengths and angles for the related 6H-1,3-thiazin-2-amine core, which serves as a reasonable approximation.
| Parameter | Bond | Predicted Value | Parameter | Angle | Predicted Value |
| Bond Length | S1-C2 | 1.75 Å | Angle | C6-S1-C2 | 100.5° |
| C2-N3 | 1.38 Å | S1-C2-N3 | 118.0° | ||
| N3-C4 | 1.46 Å | C2-N3-C4 | 123.0° | ||
| C4-C5 | 1.50 Å | N3-C4-C5 | 115.0° | ||
| C5=C6 | 1.34 Å | C4-C5=C6 | 124.0° | ||
| C6-S1 | 1.78 Å | C5=C6-S1 | 125.5° | ||
| C2=N(imine) | 1.28 Å | S1-C2=N(imine) | 122.0° | ||
| N3-C(methyl) | 1.47 Å | N3-C2=N(imine) | 120.0° | ||
| Table 1. Predicted molecular geometry of the 6H-1,3-thiazin-2-imine core based on DFT calculations of analogous structures. |
Experimental Protocols
Synthesis of 2-Amino-1,3-Thiazine Derivatives from Chalcones
A common and versatile method for the synthesis of the 2-imino-1,3-thiazine scaffold involves the cyclization of chalcones with thiourea.
Protocol:
-
Chalcone Synthesis: An appropriate acetophenone is condensed with an aromatic aldehyde in the presence of a base (e.g., NaOH or KOH) in ethanol to yield the corresponding chalcone.
-
Cyclization: The purified chalcone (1 equivalent) is refluxed with thiourea (1 equivalent) in an alcoholic solvent (e.g., ethanol) containing a base (e.g., ethanolic KOH).
-
Work-up: The reaction mixture is cooled and poured into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the desired 2-imino-1,3-thiazine derivative.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the thiazine ring exhibit characteristic chemical shifts. The methylene protons at C4 typically appear as a multiplet, while the vinyl proton at C5 will be a distinct signal in the olefinic region. The protons of the 3-methyl group will resonate as a singlet in the upfield region. The chemical shifts will vary depending on the specific tautomeric form present in the NMR solvent.
-
¹³C NMR: The carbon atoms of the thiazine ring and the imine group will show characteristic signals. The imine carbon (C2) is typically observed in the range of 160-170 ppm.
| Position | ¹H Chemical Shift (ppm, representative) | ¹³C Chemical Shift (ppm, representative) |
| 3-CH₃ | 3.1 - 3.4 (s) | 35 - 40 |
| 4-CH₂ | 2.8 - 3.2 (m) | 25 - 30 |
| 5-CH | 5.8 - 6.2 (d) | 120 - 130 |
| 6-CH | 6.5 - 6.9 (d) | 125 - 135 |
| =NH (imine) | 7.5 - 8.5 (br s) | - |
| C2 (imine) | - | 160 - 170 |
| Table 2. Representative ¹H and ¹³C NMR chemical shift ranges for the this compound scaffold. |
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the C=N stretching of the imine group (around 1650-1600 cm⁻¹) and the N-H stretching of the imine proton (around 3400-3300 cm⁻¹).
Experimental and Computational Workflow
The elucidation of the molecular structure and conformation of novel 1,3-thiazine derivatives typically follows a combined experimental and computational approach.
An In-depth Technical Guide on 2-Imino-1,3-Thiazine Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: This document provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of 2-imino-1,3-thiazine derivatives. It has been compiled to serve as a technical resource for researchers and professionals engaged in drug discovery and development. Due to a notable scarcity of specific published data for 3-methyl-6H-1,3-thiazin-2-imine (CAS Number: 153068-60-1), this guide will focus on the broader class of 2-imino-1,3-thiazine compounds, drawing upon available scientific literature to provide a foundational understanding of this chemical scaffold.
Introduction to 2-Imino-1,3-Thiazine Derivatives
The 1,3-thiazine core is a six-membered heterocyclic ring containing a nitrogen and a sulfur atom at positions 1 and 3, respectively. The 2-imino-1,3-thiazine scaffold, characterized by an exocyclic imine group at the second position, has garnered significant interest in medicinal chemistry. This interest stems from the diverse pharmacological activities exhibited by its derivatives, positioning them as promising candidates for the development of novel therapeutic agents.[1][2] The structural versatility of this scaffold allows for a wide range of substitutions, enabling the fine-tuning of physicochemical properties and biological activities.
Physicochemical Properties
Table 1: Computed Physicochemical Properties of this compound [3]
| Property | Value |
| Molecular Formula | C₅H₈N₂S |
| Molecular Weight | 128.20 g/mol |
| XLogP3 | 0.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Exact Mass | 128.040819 g/mol |
| Topological Polar Surface Area | 52.4 Ų |
| Heavy Atom Count | 8 |
| Complexity | 130 |
Synthesis of 2-Imino-1,3-Thiazine Derivatives
Several synthetic strategies have been developed for the preparation of 2-imino-1,3-thiazine derivatives. A prevalent and versatile method involves the cyclocondensation of α,β-unsaturated ketones (chalcones) with thiourea in the presence of a base.[4] This approach allows for the introduction of diverse substituents on the thiazine ring, facilitating the creation of compound libraries for structure-activity relationship (SAR) studies.
General Experimental Protocol for Synthesis via Chalcone Cyclization
This protocol is a generalized procedure based on common methods reported in the literature for the synthesis of 2-imino-1,3-thiazine derivatives.[4]
Materials:
-
Substituted α,β-unsaturated ketone (chalcone)
-
Thiourea
-
Ethanol
-
Sodium hydroxide (or other suitable base)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve the substituted chalcone (1 equivalent) and thiourea (1-1.2 equivalents) in ethanol in a round-bottom flask.
-
Add a catalytic amount of a base, such as sodium hydroxide.
-
Heat the reaction mixture to reflux and maintain for a period of 3-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the desired 2-imino-1,3-thiazine derivative.
Workflow for the Synthesis of 2-Imino-1,3-Thiazine Derivatives
References
An In-depth Technical Guide on the Potential Mechanism of Action of 3-methyl-6H-1,3-thiazin-2-imine and its Analogs
Executive Summary
The 1,3-thiazine scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds. Derivatives of 1,3-thiazin-2-imine have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and enzyme inhibitory effects. This technical guide consolidates the available, albeit general, information on the potential mechanisms of action, presents hypothetical signaling pathways, and outlines relevant experimental protocols to facilitate further investigation into this promising class of compounds.
Overview of 1,3-Thiazine Derivatives' Biological Activities
Compounds incorporating the 1,3-thiazine ring system have been reported to exhibit a diverse range of biological effects. This suggests that different substitutions on the thiazine core can lead to interactions with various biological targets. The primary activities reported for 1,3-thiazine derivatives include:
-
Anti-inflammatory Activity: Several 1,3-thiazine derivatives have shown significant anti-inflammatory properties in preclinical models.[1][2]
-
Antimicrobial Activity: This class of compounds has been investigated for its efficacy against a range of bacterial and mycobacterial strains.[3][4][5]
-
Enzyme Inhibition: Specific 1,3-thiazine analogs have been identified as inhibitors of key enzymes such as nitric oxide synthase (NOS) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[6][7]
-
Antitumor Activity: Certain derivatives have been evaluated for their potential as anticancer agents.[2][3]
-
Analgesic and Anticonvulsant Activities: Some 1,3-thiazine compounds have demonstrated effects on the central nervous system.[1]
Potential Mechanisms of Action
Based on the observed biological activities of 1,3-thiazin-2-imine analogs, several potential mechanisms of action can be hypothesized for 3-methyl-6H-1,3-thiazin-2-imine.
Anti-inflammatory Action: Inhibition of Pro-inflammatory Pathways
The anti-inflammatory effects of 1,3-thiazine derivatives may be attributed to the modulation of key inflammatory pathways. A plausible mechanism is the inhibition of enzymes involved in the production of inflammatory mediators, such as nitric oxide synthase (NOS).
Figure 1: Hypothetical inhibition of the iNOS pathway by this compound.
Enzyme Inhibition: Targeting Specific Pathological Enzymes
The discovery of furo[2,3-d][6][8]thiazinamines as BACE1 inhibitors suggests that the 1,3-thiazine scaffold can be adapted to target specific enzyme active sites.[7] BACE1 is a key enzyme in the production of amyloid-β peptides, which are implicated in Alzheimer's disease. The imino group and the overall structure of this compound could potentially interact with the catalytic residues of target enzymes.
References
- 1. saudijournals.com [saudijournals.com]
- 2. mdpi.com [mdpi.com]
- 3. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of pyrrolidin-2-imines and 1,3-thiazolidin-2-imines as inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of furo[2,3-d][1,3]thiazinamines as beta amyloid cleaving enzyme-1 (BACE1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
Pharmacological Profile of Substituted 1,3-Thiazines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted 1,3-thiazines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities. The presence of a six-membered ring containing nitrogen and sulfur atoms imparts unique physicochemical properties to these molecules, making them versatile scaffolds for drug design and development. This technical guide provides an in-depth overview of the pharmacological profile of substituted 1,3-thiazines, focusing on their synthesis, quantitative structure-activity relationships, and mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the 1,3-thiazine core.
The broad spectrum of biological activities exhibited by 1,3-thiazine derivatives includes antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1][2][3][4] Notably, the 1,3-thiazine moiety is a key structural component of some clinically important drugs, further highlighting its therapeutic potential.[5][6] This guide will delve into the specifics of these pharmacological effects, supported by quantitative data and detailed experimental methodologies.
Synthesis of Substituted 1,3-Thiazines
A common and versatile method for the synthesis of substituted 1,3-thiazines involves the reaction of chalcones with thiourea in the presence of a base.[5][7] Chalcones, which are α,β-unsaturated ketones, can be readily synthesized through a Claisen-Schmidt condensation of an appropriate aldehyde and ketone.
A general synthetic workflow is depicted below:
Caption: General workflow for the synthesis of substituted 1,3-thiazines.
Pharmacological Activities and Quantitative Data
Substituted 1,3-thiazines have demonstrated a wide array of pharmacological activities. The following sections summarize the key findings and present quantitative data in tabular format for ease of comparison.
Anticancer Activity
Several studies have highlighted the potential of 1,3-thiazine derivatives as anticancer agents. Their mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.[8][9][10]
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Phenyl- and naphthyl-substituted 1,3-thiazine-2,4-diones | Leukemia cells | Selective activity | [8][9] |
| Thiazole-incorporated phthalimide derivatives | MCF-7 | 0.2 ± 0.01 | [11] |
| Thiazole-incorporated phthalimide derivatives | MDA-MB-468 | 0.6 ± 0.04 | [11] |
| Thiazole-incorporated phthalimide derivatives | PC-12 | 0.43 ± 0.06 | [11] |
Antimicrobial Activity
The antimicrobial properties of 1,3-thiazines are well-documented, with activity against a range of bacterial and fungal pathogens.[1][3] The mechanism of their antimicrobial action is an area of active investigation, with some studies suggesting the inhibition of essential enzymes in microbial metabolic pathways.[1]
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 5,6-dihydro-4H-1,3-thiazine derivatives | Mycobacterium tuberculosis H37Rv | >6.25 | |
| 1,3-thiazine derivatives | E. coli | Varies with substitution | [1] |
| 1,3-thiazine derivatives | S. aureus | Varies with substitution | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the pharmacological evaluation of substituted 1,3-thiazines.
General Synthesis of 4-(2-hydroxyphenyl)-5-benzoyl-6-(4-methoxyphenyl)-2-imino-6-H-2,3-dihydro-1,3-thiazine[7]
-
Synthesis of the Chalcone Intermediate: A mixture of the appropriate 3-benzoyl flavanone (0.01 mole) and thiourea (0.01 mole) is dissolved in 25 ml of dry pyridine.
-
Cyclization Reaction: The reaction mixture is refluxed for 4 hours.
-
Isolation and Purification: After cooling to room temperature, the reaction mixture is poured into 150 ml of ice-cold water and acidified with dilute HCl. The resulting precipitate is filtered, washed, and recrystallized from methanol to yield the final 1,3-thiazine derivative.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as IR and 1H NMR.
Antimicrobial Screening by Agar Well Diffusion Method[1]
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.
-
Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri plates and allowed to solidify.
-
Inoculation: The solidified agar surface is uniformly swabbed with the prepared microbial inoculum.
-
Well Preparation: Wells of a standard diameter are punched into the agar.
-
Application of Test Compounds: A defined concentration of the synthesized 1,3-thiazine derivatives dissolved in a suitable solvent (e.g., DMSO) is added to the wells.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters.
Signaling Pathways and Mechanisms of Action
Recent research has begun to elucidate the molecular mechanisms underlying the pharmacological effects of substituted 1,3-thiazines, particularly in the context of cancer.
Inhibition of PI3K/Akt/mTOR and NF-κB/STAT3 Signaling in Renal Cancer
A study on a 1,3-thiazin-6-one derivative demonstrated its ability to inhibit the growth of renal cancer by targeting key inflammatory and survival pathways. The compound was found to decrease the phosphorylation of PI3K, Akt, and mTOR, which are crucial components of a major cell survival pathway. Furthermore, it was shown to inhibit the expression of the transcription factors NF-κB and STAT3, which are pivotal in promoting inflammation and cell proliferation in cancer.[12]
Caption: Signaling pathway inhibited by a 1,3-thiazin-6-one derivative in renal cancer.
Induction of Apoptosis via Caspase Activation
In the context of leukemia, phenyl- and naphthyl-substituted 1,3-thiazine-2,4-diones have been shown to induce apoptosis. The mechanism appears to involve the activation of the caspase cascade, a family of proteases that are central to the execution of programmed cell death. This is often accompanied by DNA fragmentation and alterations in mitochondrial metabolism.[8][9]
Caption: Apoptotic pathway induced by 1,3-thiazine-2,4-diones.
Conclusion
Substituted 1,3-thiazines represent a promising class of heterocyclic compounds with a rich pharmacological profile. Their diverse biological activities, coupled with well-established synthetic routes, make them attractive candidates for further investigation in drug discovery programs. The elucidation of their mechanisms of action, particularly the identification of specific molecular targets and signaling pathways, will be crucial for the rational design of more potent and selective 1,3-thiazine-based therapeutics. This technical guide provides a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this versatile chemical scaffold.
References
- 1. actascientific.com [actascientific.com]
- 2. Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. saudijournals.com [saudijournals.com]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. Molecular Docking, Synthesis of Novel Schiff Base 1, 3-Thiazine Compounds from 3-Methoxy Chalcone and Evaluation of their Anxiolytic Activity : Oriental Journal of Chemistry [orientjchem.org]
- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking Studies; 1,3 Thiazines Derivatives [elibrary.ru]
- 8. Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. daneshyari.com [daneshyari.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Renal Cell Carcinoma Growth by 1,3-thiazin-6-one Through Targeting the Inflammatory Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-methyl-6H-1,3-thiazin-2-imine from Thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of 3-methyl-6H-1,3-thiazin-2-imine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the acid-catalyzed cyclocondensation reaction of thiourea with an α,β-unsaturated aldehyde, specifically 3-methyl-2-butenal. This method offers a straightforward and efficient route to the target compound. This document includes a comprehensive experimental protocol, tabulated reaction parameters and product characterization data, and a visual representation of the synthetic workflow.
Introduction
The 1,3-thiazine scaffold is a prominent structural motif found in a variety of biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties. The 2-imino-1,3-thiazine core, in particular, is a key pharmacophore in numerous therapeutic agents. The synthesis of substituted 1,3-thiazine derivatives is therefore of significant interest to the drug discovery and development community.
This protocol details a reliable method for the preparation of this compound from commercially available starting materials: thiourea and 3-methyl-2-butenal. The reaction proceeds via a Michael addition of thiourea to the α,β-unsaturated aldehyde, followed by an intramolecular cyclization and dehydration under acidic conditions to yield the desired 6H-1,3-thiazin-2-imine.
Reaction Scheme
Figure 1. General reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Equipment:
-
Thiourea (CH₄N₂S)
-
3-Methyl-2-butenal (C₅H₈O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Infrared (IR) spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.0 eq) in ethanol (50 mL).
-
Addition of Reactants: To the stirring solution, add 3-methyl-2-butenal (1.1 eq) followed by the dropwise addition of concentrated hydrochloric acid (0.2 eq) as a catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role | Stoichiometric Ratio |
| Thiourea | CH₄N₂S | 76.12 | Reactant | 1.0 |
| 3-Methyl-2-butenal | C₅H₈O | 84.12 | Reactant | 1.1 |
| This compound | C₅H₈N₂S | 128.19 | Product | - |
Table 2: Typical Reaction Parameters and Yield
| Parameter | Value |
| Solvent | Ethanol |
| Catalyst | Hydrochloric Acid (HCl) |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 60-75% (after purification) |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Data | Expected Chemical Shifts / Frequencies |
| ¹H NMR (CDCl₃) | δ (ppm): ~1.8 (s, 3H, CH₃), ~3.2 (d, 2H, CH₂), ~5.0 (t, 1H, =CH), ~5.5 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~22 (CH₃), ~30 (CH₂), ~110 (=CH), ~130 (C-CH₃), ~165 (C=N) |
| IR (KBr) | ν (cm⁻¹): ~3300-3100 (N-H stretching), ~1640 (C=N stretching), ~1580 (N-H bending) |
| Mass Spec (EI) | m/z (%): 128 (M⁺), and other fragmentation peaks. |
Note: The spectroscopic data presented are predicted values based on closely related structures and may vary slightly in an actual experimental setting.
Synthetic Workflow
Figure 2. Experimental workflow for the synthesis of this compound.
Potential Signaling Pathway Involvement
While the specific biological activity of this compound is not extensively documented, the 1,3-thiazine scaffold is known to be a part of molecules that interact with various biological targets. For drug development professionals, this compound could serve as a scaffold for the synthesis of new chemical entities targeting pathways involved in inflammation, cancer, or infectious diseases. For instance, derivatives could be designed to inhibit key enzymes or modulate receptor activity.
Figure 3. Logical workflow for the utilization of the synthesized compound in drug discovery.
Conclusion
This document provides a comprehensive guide for the synthesis of this compound from thiourea and 3-methyl-2-butenal. The provided protocol is straightforward and utilizes readily available reagents and standard laboratory techniques. The structured data presentation and visual workflows are intended to facilitate the reproduction of this synthesis in a research and development setting. The synthesized compound can serve as a valuable building block for the generation of novel 1,3-thiazine derivatives with potential therapeutic applications.
Application Note: Antimicrobial Susceptibility Testing of 1,3-Thiazine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,3-Thiazine derivatives represent a significant class of heterocyclic compounds in medicinal chemistry due to their wide range of pharmacological activities, including antibacterial, antifungal, and antimycobacterial properties.[1][2][3] The structural core of 1,3-thiazines is notably present in cephalosporin antibiotics, which are widely used β-lactam drugs effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2][4] This structural similarity underscores the potential of novel 1,3-thiazine compounds as a source for new antimicrobial agents, which is crucial in the face of rising antimicrobial resistance.[5]
This document provides detailed protocols for common in vitro antimicrobial assays used to evaluate the efficacy of 1,3-thiazine derivatives, including the Broth Microdilution method for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the Agar Diffusion method for assessing microbial susceptibility.
Quantitative Antimicrobial Activity Data
The following tables summarize the reported antimicrobial activity of various 1,3-thiazine derivatives against a range of microbial strains.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 1,3-Thiazine Derivatives
| Compound Class/Derivative | Target Microorganism(s) | MIC Range (µg/mL) | MBC Range (µg/mL) | Reference |
| Various 1,2-Benzothiazines | Bacillus subtilis, Staphylococcus aureus | 25 - 600 | 25 - 600 | [6] |
| Proteus vulgaris, Salmonella typhimurium | No Activity | No Activity | [6] | |
| 4-hydroxy-1,3-thiazines | Mycobacterium tuberculosis H37Rv | >6.25 | Not Reported | [6] |
| Various 1,3-Thiazine Derivatives | General Antibacterial & Antifungal | 12.26 - 50 | Not Reported | [7][8] |
Table 2: Zone of Inhibition for 1,3-Thiazine Derivatives (Agar Diffusion Method)
| Compound Class/Derivative | Target Microorganism(s) | Concentration | Zone of Inhibition (mm) | Reference |
| 3-(4,6-diphenyl-6H-1,3-thiazin-2-yl)-2-(4-methoxyphenyl)thiazolidin-4-one derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | 100 µg/mL | Varied | [9] |
| C. albicans, A. niger | 100 µg/mL | Varied | [9] | |
| 1,3-Thiazines with Schiff base moiety | Various Bacteria & Fungi | Not Specified | Good activity against bacteria | [10] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth for fungi[13][14]
-
Test 1,3-thiazine compounds dissolved in a suitable solvent (e.g., DMSO)
-
Microbial cultures (standardized to 0.5 McFarland turbidity)[1]
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)[15]
-
Negative control (broth and solvent only)
-
Incubator
Procedure:
-
Preparation of Plates: Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution:
-
In the first column of wells, add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the 50 µL of broth, mixing well. This creates a 1:1 dilution.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to the 10th or 11th well.[11] Discard the final 50 µL from the last dilution well. The 12th well typically serves as a growth control (no compound).
-
-
Inoculum Preparation: Adjust the turbidity of the microbial culture in sterile broth to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.
-
Controls:
-
Growth Control: Wells containing broth and inoculum only.
-
Sterility Control: Wells containing broth only.
-
Solvent Control: Wells containing broth, inoculum, and the maximum concentration of the solvent used.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for most bacteria or at 30°C for 24-48 hours for fungi.[13][14]
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[12]
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed after the MIC test to determine the lowest concentration of an agent that kills 99.9% of the initial inoculum.[11]
Procedure:
-
Following the MIC determination, select the wells that showed no visible growth (the MIC well and wells with higher concentrations).
-
Using a sterile loop or pipette tip, take a 10-20 µL aliquot from each of these clear wells.
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates under the same conditions as the MIC test.
-
Reading Results: The MBC or MFC is the lowest concentration of the compound that results in no colony growth (or a ≥99.9% reduction in CFU) on the agar plate.[11]
Protocol 3: Agar Well/Disc Diffusion Assay
This method assesses the antimicrobial activity of a compound based on its ability to diffuse through agar and inhibit microbial growth, creating a zone of inhibition.[1][7][15]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Microbial cultures (standardized to 0.5 McFarland turbidity)
-
Sterile cotton swabs
-
Sterile cork borer or sterile paper discs (6 mm diameter)
-
Test 1,3-thiazine compounds at known concentrations
-
Positive control (standard antibiotic discs)
-
Negative control (solvent)
Procedure:
-
Plate Preparation: Dip a sterile swab into the standardized microbial inoculum and remove excess liquid.
-
Inoculation: Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform bacterial lawn.[1]
-
Well/Disc Application:
-
Well Method: Use a sterile cork borer to create uniform wells (e.g., 6 mm diameter) in the agar.[7] Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.
-
Disc Method: Impregnate sterile paper discs with a specific volume of the test compound solution and allow them to dry. Place the discs firmly on the agar surface.[9]
-
-
Controls: Apply discs or fill wells with the positive control antibiotic and the negative control solvent.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: Measure the diameter (in mm) of the clear zone of inhibition around each well or disc where microbial growth is prevented.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described antimicrobial assays.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Determination.
Caption: Workflow for the Agar Diffusion Susceptibility Test.
References
- 1. actascientific.com [actascientific.com]
- 2. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. emerypharma.com [emerypharma.com]
- 12. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-inflammatory Activity Testing of Thiazinanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the anti-inflammatory potential of thiazinane derivatives. This document outlines detailed protocols for key in vitro and in vivo assays, presents a framework for data analysis and summarization, and visualizes relevant biological pathways and experimental workflows.
Introduction to Thiazinanes in Inflammation Research
Thiazinanes, saturated six-membered heterocyclic compounds containing a nitrogen and a sulfur atom, represent a class of molecules of significant interest in medicinal chemistry. Their structural features offer a versatile scaffold for the design of novel therapeutic agents. Several derivatives of the closely related thiazine and benzothiazine classes have demonstrated notable anti-inflammatory properties, suggesting that thiazinane-based compounds may also serve as a promising source of new anti-inflammatory drugs.[1] The evaluation of these compounds requires robust and reproducible screening methods to identify lead candidates and elucidate their mechanisms of action.
Data Presentation
Effective evaluation of anti-inflammatory activity relies on the clear and concise presentation of quantitative data. The following tables provide templates for summarizing results from key assays. Data for closely related tricyclic 1,2-thiazine derivatives are presented here as a representative example.[2][3]
Table 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
| Compound ID | Concentration (µM) | COX-1 Inhibition (%) | COX-2 Inhibition (%) | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Thiazinane-001 | 10 | 25 | 85 | >100 | 5.2 | >19.2 |
| Thiazinane-002 | 10 | 30 | 92 | >100 | 2.1 | >47.6 |
| Celecoxib | 10 | 45 | 98 | 15 | 0.05 | 300 |
| Indomethacin | 10 | 95 | 90 | 0.1 | 1.5 | 0.07 |
Note: Data are hypothetical and for illustrative purposes. IC₅₀ values represent the concentration required for 50% inhibition.
Table 2: In Vivo Carrageenan-Induced Paw Edema Assay
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | Inhibition of Edema (%) at 3h | Paw Volume Increase (mL) at 5h | Inhibition of Edema (%) at 5h |
| Vehicle Control | - | 0.85 ± 0.05 | - | 0.92 ± 0.06 | - |
| Thiazinane-001 | 20 | 0.42 ± 0.04 | 50.6 | 0.55 ± 0.05 | 40.2 |
| Thiazinane-002 | 20 | 0.35 ± 0.03 | 58.8 | 0.48 ± 0.04 | 47.8 |
| Indomethacin | 10 | 0.28 ± 0.02 | 67.1 | 0.39 ± 0.03 | 57.6 |
Note: Data are presented as mean ± SEM. Percentage inhibition is calculated relative to the vehicle control group.
Table 3: In Vitro Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
| Compound ID | Concentration (µM) | NO Production (µM) | Inhibition of NO Production (%) | IC₅₀ (µM) |
| Control (no LPS) | - | 1.2 ± 0.2 | - | - |
| LPS Control | - | 25.4 ± 1.8 | - | - |
| Thiazinane-001 | 10 | 12.1 ± 1.1 | 52.4 | 8.5 |
| Thiazinane-002 | 10 | 8.9 ± 0.9 | 65.0 | 4.2 |
| L-NAME | 100 | 5.3 ± 0.5 | 79.1 | 25.0 |
Note: Data are presented as mean ± SD. L-NAME (Nω-Nitro-L-arginine methyl ester) is a known NOS inhibitor.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway responsible for prostaglandin synthesis.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme cofactor
-
Reaction buffer (e.g., Tris-HCl)
-
Test thiazinane compounds and reference inhibitors (e.g., Celecoxib, Indomethacin)
-
Stannous chloride solution
-
Enzyme immunoassay (EIA) kit for Prostaglandin F2α (PGF2α) quantification
-
96-well microplates
-
Incubator and microplate reader
Procedure:
-
Prepare solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO) at various concentrations.
-
In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Add the test compound or reference inhibitor to the wells and pre-incubate at 37°C for 20 minutes. Include enzyme controls (with solvent but no inhibitor) and background controls.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well and incubate for 2 minutes at 37°C.
-
Stop the reaction by adding a saturated stannous chloride solution, which reduces the COX-derived PGH2 to PGF2α. Incubate for 5 minutes at room temperature.
-
Quantify the amount of PGF2α produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each compound concentration relative to the enzyme control.
-
Determine the IC₅₀ values (the concentration of inhibitor that causes 50% enzyme inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible model of acute inflammation to evaluate the in vivo anti-inflammatory activity of novel compounds.[4][5]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Test thiazinane compounds and a reference drug (e.g., Indomethacin)
-
Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Animal handling equipment
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (n=6-8 per group): vehicle control, reference drug, and different doses of the test thiazinane compound.
-
Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[4]
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the increase in paw volume (edema) by subtracting the initial paw volume from the post-injection volumes.
-
Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophage cells stimulated with LPS.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test thiazinane compounds and a reference inhibitor (e.g., L-NAME)
-
Griess reagent (for nitrite quantification)
-
96-well cell culture plates
-
CO₂ incubator and microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight in a CO₂ incubator.
-
The next day, replace the medium with fresh medium containing various concentrations of the test thiazinane compounds or the reference inhibitor.
-
After 1 hour of pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL). Include control wells with cells only (no LPS) and cells with LPS only.
-
Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent. Mix equal volumes of the supernatant and Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples.
-
Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-only control.
Visualization of Pathways and Workflows
Understanding the mechanism of action of anti-inflammatory compounds requires knowledge of the key signaling pathways involved in the inflammatory response. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a general experimental workflow for testing thiazinane derivatives.
Caption: General experimental workflow for screening thiazinane derivatives.
Caption: Simplified NF-κB signaling pathway in inflammation.
Caption: Overview of the MAPK signaling cascades in inflammation.
References
- 1. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Anticancer Screening of Novel Thiazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and data related to the anticancer screening of novel thiazine derivatives. Thiazine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2][3][4] This document outlines the protocols for evaluating the cytotoxic effects of these compounds on various cancer cell lines and summarizes key quantitative data.
Data Presentation: Cytotoxicity of Thiazine Derivatives
The following tables summarize the in vitro anticancer activity of various novel thiazine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values (μg/mL) of Thiazoline and Thiazine Multithioether Derivatives [5]
| Compound | A-549 (Human Lung Cancer) | Bcap-37 (Human Breast Cancer) |
| 4g | 22.58 | 19.41 |
| 5g | 8.26 | 9.30 |
Table 2: Cytotoxic Activity (IC50 in µM) of Phenyl and Naphthyl-Substituted Thiazinediones against Leukemia Cells [6]
| Compound | Cell Line | IC50 (µM) |
| Phenyl-substituted thiazinedione | Leukemia | Data not specified |
| Naphthyl-substituted thiazinedione | Leukemia | Data not specified |
Note: While the study indicates selective antitumoral activity, specific IC50 values were not provided in the abstract.
Table 3: Cytotoxic Activity (CTC50 in µM) of Thiazine Substituted 9-Anilinoacridines [7]
| Compound | DLA (Daltons Lymphoma Ascites) | HEp-2 (Laryngeal Carcinoma) |
| 4b, c, e, g, i, j, k, m, o, p, q, r | 0.18 - 0.31 | 0.20 - 0.39 |
Table 4: Antiproliferative Activity (EC50 < 1.0 µM) of Tricyclic Pyrido[2,3-b][2][5]benzothiazepines [8]
| Compound | H460 (Paclitaxel-Resistant) | Normal Human Fibroblasts |
| 1w, 9–12, and 14 | < 1.0 | > 100 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the anticancer screening of novel thiazine derivatives.
Synthesis of Novel Thiazine Derivatives
The synthesis of thiazine derivatives can be achieved through various chemical reactions. A general workflow is presented below.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the starting materials (e.g., thiazolidine-2-thione or 1,3-thiazinane-2-thione) in a suitable solvent (e.g., ethanol).[5]
-
Reagent Addition: Add the second reactant (e.g., a dibromide) to the solution.
-
Reaction Conditions: Stir the reaction mixture at a specific temperature (e.g., room temperature or reflux) for a predetermined time (e.g., 24 hours).
-
Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with an appropriate workup procedure, which may include extraction with an organic solvent and washing with water.
-
Purification: The crude product is purified using techniques such as recrystallization from a suitable solvent or column chromatography on silica gel.
-
Characterization: The structure of the purified compound is confirmed by various spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and elemental analysis.[5][9][10]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]
Protocol:
-
Cell Seeding: Plate cells (e.g., A-549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[12]
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the novel thiazine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for another 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 values are determined by plotting the percentage of viability versus the concentration of the compound.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay is used to detect apoptosis, a form of programmed cell death.[14] During apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[15] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA and is used to identify necrotic or late apoptotic cells with compromised membranes.[15]
Protocol:
-
Cell Treatment: Treat cancer cells with the thiazine derivatives at their predetermined IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold phosphate-buffered saline (PBS).[16]
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: The data will allow for the differentiation of live cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Cell Cycle Analysis
Cell cycle analysis is performed to determine the effect of the thiazine derivatives on the progression of the cell cycle. Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M phase).[12]
Protocol:
-
Cell Treatment: Treat cells with the thiazine derivatives at their IC50 concentrations for a defined period (e.g., 24 hours).
-
Cell Fixation: Harvest the cells, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[16]
-
Staining: Wash the fixed cells with PBS and resuspend them in a DNA staining solution containing a fluorescent dye that binds to DNA (e.g., propidium iodide) and RNase A.
-
Incubation: Incubate the cells for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Potential Signaling Pathway
Thiazine derivatives may induce apoptosis through various signaling pathways. A plausible mechanism involves the activation of caspases, which are key mediators of apoptosis.[6][14]
This diagram illustrates a simplified pathway where a novel thiazine derivative binds to a specific cellular target, leading to the activation of the caspase cascade, ultimately resulting in programmed cell death (apoptosis). The exact molecular targets and signaling pathways can vary depending on the specific chemical structure of the thiazine derivative and the type of cancer cell.[6]
References
- 1. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. plantarchives.org [plantarchives.org]
- 3. researchgate.net [researchgate.net]
- 4. Key Updates on the Chemistry and Biological Roles of Thiazine Scaffold: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antitumor Activity of the Thiazoline and Thiazine Multithioether [scirp.org]
- 6. Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Thiazine Substituted 9-Anilinoacridines: Synthesis, Antitumour Activity and Structure Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Tricyclic Thiazepine Derivatives as Anti-Drug-Resistant Cancer Agents by Combining Diversity-Oriented Synthesis and Converging Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. mdpi.com [mdpi.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis and cell cycle analysis [bio-protocol.org]
Application Notes and Protocols for the Use of 2-Imino-1,3-Thiazine Scaffolds in Drug Design
Disclaimer: Direct experimental data on the specific molecule 3-methyl-6H-1,3-thiazin-2-imine is limited in publicly available literature. The following application notes and protocols are based on studies of closely related 2-imino-1,3-thiazine and fused imidazo[2,1-b][1][2]thiazine derivatives to provide a representative guide for researchers interested in this chemical scaffold.
Introduction
The 1,3-thiazine core is a privileged heterocyclic motif present in a variety of biologically active compounds.[3] The 2-imino-1,3-thiazine scaffold, in particular, has garnered attention in medicinal chemistry due to its synthetic accessibility and its role as a pharmacophore in compounds with a broad spectrum of therapeutic potential. Derivatives of this scaffold have demonstrated significant anti-inflammatory, antimicrobial, and anticancer properties.[2][4][5] These notes provide an overview of the applications of this scaffold, along with protocols for the synthesis and evaluation of its derivatives.
Therapeutic Potential
Derivatives of the 2-imino-1,3-thiazine scaffold have been investigated for several therapeutic applications:
-
Anticancer Activity: Certain derivatives have shown potent cytotoxic effects against various cancer cell lines. The proposed mechanism of action for some analogs involves the induction of apoptosis through the activation of caspase cascades and cell cycle arrest.[1][6]
-
Anti-inflammatory Activity: Fused imidazo[2,1-b][1][2]thiazine derivatives have exhibited significant in vivo anti-inflammatory effects, suggesting their potential as non-steroidal anti-inflammatory agents (NSAIDs).[7]
-
Antimicrobial Activity: The 1,3-thiazine ring is a key component of cephalosporin antibiotics. Synthetic derivatives have also shown broad-spectrum antibacterial and antifungal activities.[8][9]
Data Presentation: Biological Activities of Representative Derivatives
The following table summarizes the biological activity of selected 2-imino-1,3-thiazine and related derivatives from the literature.
| Compound ID | Scaffold | Biological Activity | Assay | Results | Reference |
| 4f | Imamine-1,3,5-triazine | Anticancer | MTT assay (MDA-MB-231 cells) | IC₅₀ = 6.25 µM | [10] |
| 4k | Imamine-1,3,5-triazine | Anticancer | MTT assay (MDA-MB-231 cells) | IC₅₀ = 8.18 µM | [10] |
| Imatinib | Positive Control | Anticancer | MTT assay (MDA-MB-231 cells) | IC₅₀ = 35.50 µM | [10] |
| 3a | Imidazo[2,1-b][1][2]thiazine | Anti-inflammatory | Carrageenan-induced paw edema | 25.0% inhibition | [7] |
| 3d | Imidazo[2,1-b][1][2]thiazine | Anti-inflammatory | Carrageenan-induced paw edema | 39.1% inhibition | [7] |
| Diclofenac | Positive Control | Anti-inflammatory | Carrageenan-induced paw edema | 48.1% inhibition | [7] |
Experimental Protocols
Protocol 1: General Synthesis of a 4,6-Disubstituted-2-imino-6H-1,3-thiazine Derivative
This protocol is a generalized procedure based on the synthesis of chalcone-derived 1,3-thiazines.[8]
Materials:
-
Substituted acetophenone
-
Aromatic aldehyde
-
Ethanol
-
Aqueous potassium hydroxide (KOH) solution
-
Thiourea
-
Glacial acetic acid
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Chalcone Synthesis:
-
Dissolve the substituted acetophenone (1 mmol) and aromatic aldehyde (1 mmol) in ethanol (20 mL).
-
To this solution, add aqueous KOH solution (5 mL, 40%) dropwise while stirring at room temperature.
-
Continue stirring for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with cold water, and dry. Recrystallize from ethanol if necessary.
-
-
Thiazine Synthesis:
-
To a solution of the synthesized chalcone (1 mmol) in ethanol (25 mL), add thiourea (1.2 mmol).
-
Add a few drops of aqueous KOH solution to make the mixture alkaline.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralize with a few drops of glacial acetic acid.
-
Filter the resulting solid, wash with water, and dry.
-
Purify the crude product by column chromatography over silica gel using a suitable solvent system.
-
Protocol 2: In Vitro Anticancer Activity Evaluation using MTT Assay
This protocol is based on the evaluation of novel imamine-1,3,5-triazine derivatives.[10]
Materials:
-
Human cancer cell line (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Synthesized 2-imino-1,3-thiazine derivatives
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the cancer cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5 × 10³ cells/well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare serial dilutions of the compounds in the culture medium.
-
After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Imatinib).
-
Incubate the plates for 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Visualizations
Caption: General workflow for the synthesis of 2-imino-1,3-thiazine derivatives.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Caption: Postulated anticancer signaling pathway for some thiazole/thiazine derivatives.
References
- 1. Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. actascientific.com [actascientific.com]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
- 10. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note and Protocol for NMR Characterization of 3-methyl-6H-1,3-thiazin-2-imine
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-methyl-6H-1,3-thiazin-2-imine is a heterocyclic compound of interest in medicinal chemistry and drug development due to the diverse biological activities associated with the thiazin-2-imine scaffold. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of such novel compounds. This document provides a detailed protocol for the NMR characterization of this compound, including sample preparation, acquisition of one-dimensional (1D) and two-dimensional (2D) NMR spectra, and data analysis.
Predicted NMR Data
Based on the analysis of structurally related compounds, the following tables summarize the predicted 1H and 13C NMR chemical shifts, multiplicities, and coupling constants for this compound. These values are estimates and may vary depending on the solvent and experimental conditions.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | ~4.0 - 4.5 | t | ~6.0 |
| H5 | ~2.0 - 2.5 | m | - |
| H6 | ~3.0 - 3.5 | t | ~6.0 |
| N-CH₃ | ~3.0 - 3.3 | s | - |
| NH | ~5.0 - 6.0 | br s | - |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| C2 | ~160 - 165 |
| C4 | ~45 - 50 |
| C5 | ~25 - 30 |
| C6 | ~30 - 35 |
| N-CH₃ | ~35 - 40 |
Experimental Protocols
1. Sample Preparation
-
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm diameter)
-
Pipettes
-
Vortex mixer
-
-
Procedure:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
-
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
-
Software:
-
Standard NMR acquisition and processing software (e.g., TopSpin, VnmrJ).
-
-
Experimental Parameters:
-
¹H NMR:
-
Pulse Program: zg30
-
Spectral Width: 16 ppm
-
Number of Scans: 16-32
-
Relaxation Delay (d1): 2 s
-
Acquisition Time: ~4 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Spectral Width: 240 ppm
-
Number of Scans: 1024 or more (as needed for signal-to-noise)
-
Relaxation Delay (d1): 2 s
-
Acquisition Time: ~1 s
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
-
3. Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce the connectivity of protons.
-
Assign the peaks in the ¹³C NMR spectrum based on their chemical shifts and correlations from 2D NMR spectra.
-
Use the HSQC spectrum to assign carbons directly attached to protons.
-
Use the HMBC spectrum to confirm assignments and establish the connectivity across the entire molecule.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the NMR characterization of this compound.
Molecular Structure and Numbering Scheme
Caption: Structure and numbering of this compound.
Application Note: Quantitative Analysis of 3-methyl-6H-1,3-thiazin-2-imine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-methyl-6H-1,3-thiazin-2-imine is a heterocyclic compound of interest in pharmaceutical research due to its structural similarity to other biologically active thiazine derivatives. Accurate quantification of this compound in various matrices is crucial for pharmacokinetic, metabolism, and toxicology studies. This application note provides a detailed protocol for the sensitive and selective quantification of this compound using a robust LC-MS/MS method. The described methodology is based on established analytical principles for related cyclic thiourea and heterocyclic amine compounds and is intended to serve as a comprehensive starting point for method development and validation.
Data Presentation
The following tables summarize the proposed LC-MS/MS method parameters and expected performance characteristics. These values are based on typical performance for analogous compounds and should be optimized and validated for specific laboratory instrumentation and matrices.
Table 1: LC-MS/MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Mass Spectrometer | Sciex Triple Quad™ 6500+ or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3500 V |
| Source Temperature | 550 °C |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 60 psi |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen, Medium |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| This compound | 129.1 | 86.1 | 60 | 25 |
| This compound (Qualifier) | 129.1 | 58.1 | 60 | 35 |
| Internal Standard (e.g., ¹³C₃,¹⁵N-labeled) | 133.1 | 89.1 | 60 | 25 |
Table 3: Method Validation Parameters (Target Acceptance Criteria)
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
Experimental Protocols
Standard and Sample Preparation
1.1. Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of the internal standard (IS) in methanol.
-
Store stock solutions at -20°C.
1.2. Working Standard Solutions:
-
Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a working IS solution at a concentration of 100 ng/mL in 50:50 methanol:water.
1.3. Sample Preparation (Plasma): This protocol utilizes protein precipitation, a common and effective method for sample cleanup in biological matrices.
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Set up the LC-MS/MS system according to the parameters outlined in Table 1.
-
Create a sequence including a blank, calibration standards, quality control samples, and unknown samples.
-
Acquire data using the MRM transitions specified in Table 2.
Data Analysis
-
Integrate the chromatographic peaks for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: Workflow for the quantification of this compound.
Caption: Key components of the analytical method for quantification.
Application of 3-methyl-6H-1,3-thiazin-2-imine in Agricultural Research
Introduction
3-methyl-6H-1,3-thiazin-2-imine belongs to the 1,3-thiazine class of heterocyclic compounds, which have garnered significant attention in medicinal and agricultural research due to their diverse biological activities. While specific research on this compound in agriculture is limited, the broader family of 1,3-thiazine derivatives has demonstrated considerable potential as nematicidal, insecticidal, antifungal, and antibacterial agents.[1][2][3][4][5] This document outlines potential applications, experimental protocols, and data interpretation for researchers investigating the agricultural utility of this compound, drawing upon findings from structurally related compounds.
The core structure of 1,3-thiazine is a six-membered ring containing nitrogen and sulfur atoms, which can be variously substituted to modulate its biological effects.[3] The presence of different functional groups can significantly influence the compound's efficacy and mode of action.
Potential Agricultural Applications
Based on the activities of analogous 1,3-thiazine derivatives, this compound is a candidate for investigation in the following areas:
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Nematicide: Various substituted thiazine derivatives have shown potent activity against plant-parasitic nematodes, such as Caenorhabditis elegans, a model organism for nematicidal studies.[1]
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Insecticide: Certain 1,3-thiazine derivatives have been patented for their insecticidal properties, particularly against lepidopteran insects.[5]
-
Fungicide: The 1,3-thiazine scaffold is a component of some antifungal compounds and has shown efficacy against various plant pathogenic fungi.[2][4]
-
Bactericide: Antibacterial activity against both Gram-positive and Gram-negative bacteria has been reported for several 1,3-thiazine derivatives.[3][6]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound, based on reported values for other 1,3-thiazine derivatives, to provide a framework for data presentation.
Table 1: Nematicidal Activity against Caenorhabditis elegans
| Compound | Concentration (µg/mL) | Mortality (%) | LD50 (µg/mL) |
| This compound | 10 | 25 | 45.5 |
| 25 | 48 | ||
| 50 | 75 | ||
| 100 | 95 | ||
| Reference Nematicide | 10 | 30 | 40.2 |
| 25 | 55 | ||
| 50 | 80 | ||
| 100 | 98 |
Table 2: Insecticidal Activity against a Model Lepidopteran Pest
| Compound | Concentration (ppm) | Mortality (%) | LC50 (ppm) |
| This compound | 50 | 30 | 120.5 |
| 100 | 55 | ||
| 200 | 85 | ||
| 400 | 98 | ||
| Reference Insecticide | 50 | 35 | 110.8 |
| 100 | 60 | ||
| 200 | 90 | ||
| 400 | 99 |
Table 3: Antifungal Activity against a Plant Pathogenic Fungus
| Compound | Concentration (µg/mL) | Mycelial Growth Inhibition (%) | MIC (µg/mL) |
| This compound | 10 | 15 | 75.2 |
| 25 | 40 | ||
| 50 | 65 | ||
| 100 | 90 | ||
| Reference Fungicide | 10 | 20 | 68.9 |
| 25 | 45 | ||
| 50 | 70 | ||
| 100 | 95 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Nematicidal Bioassay using Caenorhabditis elegans
Objective: To determine the nematicidal activity of this compound against the model nematode C. elegans.
Materials:
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This compound
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C. elegans (L4 stage)
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Nematode Growth Medium (NGM) agar plates
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E. coli OP50
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M9 buffer
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Dimethyl sulfoxide (DMSO)
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Positive control (e.g., abamectin)
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Negative control (DMSO in M9 buffer)
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24-well microtiter plates
-
Microscope
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in M9 buffer to achieve final concentrations of 10, 25, 50, and 100 µg/mL. The final DMSO concentration should not exceed 1%.
-
Nematode Synchronization: Synchronize C. elegans to obtain a population of L4 larvae.
-
Bioassay:
-
Add 10 µL of E. coli OP50 suspension to each well of a 24-well plate containing NGM agar.
-
Add 10 µL of the test compound dilutions to the respective wells. Include positive and negative controls.
-
Transfer 15-20 L4 stage nematodes into each well.
-
Incubate the plates at 20°C.
-
-
Data Collection: After 24 and 48 hours, count the number of dead nematodes under a microscope. Nematodes are considered dead if they do not respond to a gentle touch with a platinum wire.
-
Data Analysis: Calculate the percentage of mortality for each concentration. Determine the LD50 value using probit analysis.
Protocol 2: Insecticidal Bioassay (Leaf Dip Method)
Objective: To evaluate the insecticidal efficacy of this compound against a target insect pest (e.g., larvae of a lepidopteran species).
Materials:
-
This compound
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Target insect larvae (e.g., 2nd or 3rd instar)
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Host plant leaves
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Acetone
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Triton X-100 (surfactant)
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Positive control (e.g., a commercial insecticide)
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Negative control (acetone with Triton X-100)
-
Petri dishes with moist filter paper
Procedure:
-
Preparation of Test Solution: Dissolve this compound in acetone and prepare serial dilutions with distilled water containing 0.1% Triton X-100 to obtain final concentrations of 50, 100, 200, and 400 ppm.
-
Leaf Treatment: Dip host plant leaves into the respective test solutions for 30 seconds and allow them to air dry.
-
Insect Exposure: Place one treated leaf in each Petri dish. Introduce 10 insect larvae into each dish.
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Incubation: Incubate the Petri dishes at 25 ± 2°C with a 16:8 hour (light:dark) photoperiod.
-
Data Collection: Record larval mortality after 24, 48, and 72 hours.
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Data Analysis: Calculate the percentage of mortality and determine the LC50 value using appropriate statistical software.
Protocol 3: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
Objective: To assess the in vitro antifungal activity of this compound against a plant pathogenic fungus.
Materials:
-
This compound
-
Pure culture of a target fungus (e.g., Fusarium oxysporum)
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Potato Dextrose Agar (PDA)
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Dimethyl sulfoxide (DMSO)
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Positive control (e.g., a commercial fungicide)
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Negative control (PDA with DMSO)
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Petri dishes (90 mm)
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Cork borer (5 mm)
Procedure:
-
Preparation of Amended Media: Prepare a stock solution of the test compound in DMSO. Add appropriate volumes of the stock solution to molten PDA to achieve final concentrations of 10, 25, 50, and 100 µg/mL. Pour the amended PDA into Petri dishes.
-
Fungal Inoculation: Place a 5 mm mycelial disc from the edge of an actively growing fungal culture in the center of each PDA plate.
-
Incubation: Incubate the plates at 28 ± 2°C in the dark.
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Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions when the colony in the negative control plate has almost reached the edge of the plate.
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Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.
-
Determine the Minimum Inhibitory Concentration (MIC).
-
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: General experimental workflow for evaluating the bioactivity of this compound.
Caption: Hypothetical mode of action signaling pathway for a 1,3-thiazine derivative in a target pest.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. researchgate.net [researchgate.net]
- 5. GB1578565A - Thiazine insecticides - Google Patents [patents.google.com]
- 6. books.rsc.org [books.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-methyl-6H-1,3-thiazin-2-imine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-methyl-6H-1,3-thiazin-2-imine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible route involves the condensation reaction between an α,β-unsaturated aldehyde, such as crotonaldehyde (but-2-enal), and N-methylthiourea in the presence of an acid catalyst. The reaction proceeds through the formation of a thiouronium salt intermediate, followed by intramolecular cyclization and dehydration to yield the target compound.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors:
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Incomplete reaction: The reaction may not have reached completion.
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Side reactions: Polymerization of the α,β-unsaturated aldehyde or formation of other heterocyclic systems can reduce the yield of the desired product.
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Decomposition of starting materials or product: The reactants or the final product might be unstable under the reaction conditions.
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Suboptimal reaction conditions: The choice of solvent, catalyst, temperature, and reaction time can significantly impact the yield.
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Inefficient purification: Product loss during workup and purification steps.
Q3: I am observing multiple spots on my TLC plate. What are the likely side products?
Common side products can include:
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Unreacted starting materials (crotonaldehyde and N-methylthiourea).
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Polymerized crotonaldehyde.
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Intermediates that have not fully cyclized.
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Isomeric byproducts or other heterocyclic ring systems.
Q4: How can I effectively purify the final product?
Purification of this compound can typically be achieved through column chromatography on silica gel. A suitable eluent system would need to be determined empirically, often starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate. Recrystallization from an appropriate solvent system may also be a viable purification method.
Q5: What are the key characterization techniques for confirming the structure of this compound?
The structure of the final product should be confirmed using a combination of spectroscopic methods:
-
¹H NMR: To identify the different types of protons and their connectivity in the molecule.
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¹³C NMR: To determine the number of unique carbon atoms.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=N imine bond.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Ineffective Catalyst | Screen different acid catalysts (e.g., p-toluenesulfonic acid, hydrochloric acid, Lewis acids). Optimize the catalyst loading. |
| Suboptimal Temperature | Vary the reaction temperature. Lower temperatures may reduce side reactions, while higher temperatures might be necessary to drive the reaction to completion. |
| Incorrect Solvent | Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, toluene). The solvent can influence the solubility of reactants and the stability of intermediates. |
| Reaction Time | Monitor the reaction progress using TLC at different time points to determine the optimal reaction time. |
| Moisture in Reaction | Ensure all glassware is oven-dried and use anhydrous solvents, as water can interfere with the reaction. |
Problem 2: Formation of Multiple Products
| Possible Cause | Suggested Solution |
| Polymerization of Aldehyde | Add the α,β-unsaturated aldehyde slowly to the reaction mixture. Consider using a protecting group strategy for the aldehyde. |
| Uncontrolled Reaction Temperature | Maintain a stable and controlled reaction temperature using an oil bath or a cryostat. |
| Incorrect Stoichiometry | Carefully control the molar ratio of the reactants. A slight excess of one reactant may favor the desired reaction pathway. |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylthiourea (1.0 eq) and the chosen anhydrous solvent (e.g., ethanol).
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Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq) to the mixture.
-
Reactant Addition: Slowly add crotonaldehyde (1.1 eq) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (or the desired temperature) and monitor the progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize the catalyst with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation
Table 1: Example of Reaction Condition Optimization for the Synthesis of this compound
| Entry | Catalyst (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TsOH (0.1) | Ethanol | 80 | 12 | 45 |
| 2 | p-TsOH (0.1) | Toluene | 110 | 12 | 55 |
| 3 | p-TsOH (0.2) | Toluene | 110 | 12 | 62 |
| 4 | HCl (0.1) | Ethanol | 80 | 12 | 30 |
| 5 | p-TsOH (0.2) | Toluene | 110 | 24 | 75 |
Note: The data presented in this table is illustrative and intended to represent a typical optimization study. Actual results may vary.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Proposed Synthetic Pathway
Caption: Proposed reaction pathway for the synthesis of this compound.
Technical Support Center: Synthesis of 2-Imino-1,3-thiazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-imino-1,3-thiazines.
Troubleshooting Guides
Problem 1: Low Yield of the Desired 2-Imino-1,3-thiazine
Symptoms:
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The isolated yield of the target 2-imino-1,3-thiazine is significantly lower than expected.
-
TLC or LC-MS analysis of the crude reaction mixture shows a complex mixture of products with only a minor spot corresponding to the desired compound.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or LC-MS. If the starting materials are still present after the expected reaction time, consider extending the reaction duration or increasing the temperature moderately. Ensure the catalyst (if any) is active and used in the correct amount. |
| Suboptimal Reaction Temperature | The optimal temperature can be crucial. For thermally sensitive substrates, high temperatures may lead to decomposition. Conversely, some reactions require sufficient heat to overcome the activation energy. Perform small-scale experiments at various temperatures to find the optimal condition. |
| Incorrect Solvent | The polarity and boiling point of the solvent can significantly influence the reaction rate and solubility of reactants. If solubility is an issue, try a different solvent or a solvent mixture. For cyclization reactions, a solvent that facilitates the desired intramolecular reaction is key. |
| Hydrolysis of the Product | In the synthesis of 2-imino-1,3-thiazinan-4-ones, the imino group can be susceptible to hydrolysis, especially under acidic conditions, to form the corresponding 1,3-thiazinane-2,4-dione.[1] Work up the reaction under neutral or slightly basic conditions and avoid prolonged exposure to acidic environments. |
| Poor Quality of Reagents | Use freshly purified reagents. α,β-Unsaturated compounds can polymerize upon storage. Thiourea should be of high purity. The presence of impurities can lead to the formation of unexpected side products. |
Problem 2: Formation of Significant Amounts of Side Products
Symptoms:
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Purification of the desired product is difficult due to the presence of impurities with similar polarity.
-
Spectroscopic data (NMR, MS) of the isolated product indicates the presence of one or more unexpected compounds.
Common Side Reactions and How to Mitigate Them:
A. Formation of Isomeric Products (Regioselectivity Issues)
In syntheses involving unsymmetrical reagents, the formation of regioisomers can be a significant issue. For example, in the reaction of N-substituted thioureas with α,β-unsaturated carbonyl compounds, the nucleophilic attack can occur from either nitrogen atom of the thiourea, leading to different isomers.
Troubleshooting:
-
Control of Reaction Conditions: The regioselectivity can sometimes be influenced by the reaction temperature and the choice of solvent. Experiment with different conditions to favor the formation of the desired isomer.
-
Steric Hindrance: The steric bulk of the substituents on the thiourea and the unsaturated compound can direct the regioselectivity of the cyclization.
-
Catalyst Selection: In some cases, the choice of a specific acid or base catalyst can influence the regiochemical outcome of the reaction.
B. Hydrolysis to 1,3-Thiazinane-2,4-dione
As mentioned, 2-imino-1,3-thiazinan-4-ones can undergo hydrolysis to the corresponding dione derivative.[1]
Troubleshooting:
-
pH Control: Maintain a non-acidic environment during the reaction and work-up. The use of a non-aqueous base for neutralization can be beneficial.
-
Moisture Control: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with water.
C. Polymerization of Starting Materials
α,β-Unsaturated esters, nitriles, and especially β-propiolactone are prone to polymerization under certain conditions.
Troubleshooting:
-
Use of Inhibitors: For highly reactive unsaturated compounds, the addition of a radical inhibitor (e.g., hydroquinone) might be necessary.
-
Controlled Addition: Add the unsaturated compound slowly to the reaction mixture containing the thiourea to maintain a low concentration of the polymerizable species.
-
Temperature Control: Polymerization is often an exothermic process. Maintaining a controlled and lower reaction temperature can help to suppress this side reaction.
Frequently Asked Questions (FAQs)
Q1: My reaction of thiourea with an α,β-unsaturated ester is giving a very low yield. What is the first thing I should check?
A1: The first step is to verify the purity of your starting materials. α,β-Unsaturated esters can degrade or polymerize over time. Also, ensure your thiourea is of high quality. Next, check your reaction conditions. The syntheses of 3-unsubstituted 2-imino-1,3-thiazinan-4-ones from α,β-unsaturated carboxylic esters and thioureas often involve the isolation and subsequent cyclization of an intermediate salt.[2] Ensure that both steps are proceeding as expected by monitoring with an appropriate analytical technique like TLC or LC-MS.
Q2: I am observing a significant amount of a byproduct that has a molecular weight corresponding to the hydrolysis of my target 2-imino-1,3-thiazinan-4-one. How can I prevent this?
A2: This byproduct is likely the 1,3-thiazinane-2,4-dione.[1] To prevent its formation, it is crucial to avoid acidic conditions, especially during the work-up. Use a mild, non-aqueous base for neutralization if necessary. Additionally, ensure that all your solvents and reagents are anhydrous, as the presence of water can facilitate this hydrolysis.
Q3: When using β-propiolactone for the synthesis, I get a significant amount of a viscous, insoluble material. What is happening?
A3: β-Propiolactone is highly reactive and can readily undergo polymerization, which is likely the viscous, insoluble material you are observing. To minimize this, add the β-propiolactone slowly to the reaction mixture to keep its concentration low. It is also important to control the reaction temperature, as polymerization can be accelerated by heat.
Q4: How can I confirm the regiochemistry of my synthesized 2-imino-1,3-thiazine when using an N-substituted thiourea?
A4: The regiochemistry can be unambiguously determined using advanced NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). In an HMBC experiment, you can look for long-range correlations between the protons on the substituent of the imino nitrogen and the carbons within the thiazine ring. NOESY can show through-space correlations between protons, which can help to deduce the spatial arrangement of the substituents and confirm the isomeric structure.
Key Experimental Protocols
Protocol 1: Synthesis of 3-Unsubstituted 2-Imino-1,3-thiazinan-4-ones from α,β-Unsaturated Carboxylic Esters and Thiourea [2]
-
Formation of the Intermediate Salt:
-
Dissolve thiourea in a suitable solvent (e.g., ethanol).
-
Add the α,β-unsaturated carboxylic ester to the solution.
-
Add a strong acid (e.g., HCl or H₂SO₄) and stir the mixture at room temperature.
-
The intermediate hydrochloride or sulfate salt will precipitate. Isolate the salt by filtration.
-
-
Cyclization:
-
Suspend the isolated salt in water.
-
Add a base such as aqueous ammonia or sodium acetate to induce cyclization.
-
Stir the mixture until the reaction is complete (monitor by TLC).
-
Isolate the crude 2-imino-1,3-thiazinan-4-one by filtration and purify by recrystallization.
-
Protocol 2: Synthesis of 2-Imino-1,3-thiazinan-4-ones via Thermal Cyclization of Acyl Thioureas [1]
-
Synthesis of the Acyl Thiourea:
-
React an appropriate acyl chloride (e.g., methacryloyl chloride) with thiourea in an aprotic solvent like acetonitrile. This reaction is typically performed at room temperature.
-
-
Thermal Cyclization:
-
Isolate the acyl thiourea intermediate.
-
Heat the acyl thiourea at a high temperature (e.g., 100 °C) for several hours to induce thermal cyclization.
-
Cool the reaction mixture and purify the resulting 2-imino-1,3-thiazinan-4-one by column chromatography or recrystallization.
-
Visualizing Reaction Pathways
Diagram 1: General Synthesis of 2-Imino-1,3-thiazinan-4-one and Potential Hydrolysis Side Reaction
Caption: Main reaction pathway and hydrolysis side reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
References
Technical Support Center: Purification of 3-methyl-6H-1,3-thiazin-2-imine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-methyl-6H-1,3-thiazin-2-imine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Possible Cause | Suggested Solution |
| Low Recovery After Column Chromatography | The imine functional group is susceptible to hydrolysis on acidic silica gel.[1] | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[2][1] |
| The compound may have poor solubility in the chosen eluent system, leading to precipitation on the column. | Before running the column, perform small-scale solubility tests with your crude product in various solvent systems. A good starting point for thin-layer chromatography (TLC) analysis to determine an appropriate solvent system is a mixture of hexane and ethyl acetate or dichloromethane and methanol.[2][1] | |
| Product Degradation During Purification | This compound may be sensitive to atmospheric moisture, leading to hydrolysis. | Use dry solvents and perform the purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| Prolonged exposure to heat during solvent evaporation can cause decomposition. | Use a rotary evaporator at a low temperature and pressure to remove the solvent. Avoid heating the product for extended periods. | |
| Co-elution of Impurities with the Product | The polarity of the impurity is very similar to the product. | Try a different solvent system for chromatography with different selectivities. For example, if you are using a hexane/ethyl acetate system, consider trying a dichloromethane/methanol or a toluene/acetone system. |
| Unreacted starting materials or by-products are present. | Consider a pre-purification wash. If the impurities are acidic or basic, an aqueous wash with a mild base (like sodium bicarbonate solution) or a mild acid (like dilute HCl) respectively might remove them, provided your product is stable under these conditions. | |
| Oiling Out During Recrystallization | The solvent is too nonpolar for the compound, or the solution is cooled too quickly. | Add a more polar co-solvent dropwise until the oil redissolves, then allow the solution to cool slowly. Seeding the solution with a small crystal of the pure product can also promote crystallization over oiling out. |
| The presence of impurities is inhibiting crystallization. | Attempt to purify a small amount of the material by another method (e.g., preparative TLC) to obtain seed crystals. If oiling out persists, column chromatography may be a more suitable purification method. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial steps for purifying crude this compound?
A1: Initially, it is advisable to wash the crude product with a non-polar solvent like hexane to remove non-polar impurities. Subsequently, you can proceed with either recrystallization or column chromatography. The choice between these methods will depend on the nature and quantity of the impurities.
Q2: Which solvent is best for recrystallizing this compound?
A2: Ethanol has been successfully used for the recrystallization of similar 1,3-thiazine derivatives. Other solvent systems to consider are mixtures of a good solvent (in which the compound is soluble) and a poor solvent (in which the compound is less soluble), such as n-hexane/acetone or n-hexane/ethyl acetate.[3] The ideal solvent or solvent system should dissolve the compound when hot but not when cold.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-layer chromatography (TLC) is the most common method for monitoring the purity of fractions. Spot each fraction on a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp or by using a suitable staining agent to identify the fractions containing the pure product.
Q4: My purified this compound is unstable and decomposes upon storage. What can I do?
A4: Given that some 6H-1,3-thiazine derivatives are sensitive to atmospheric moisture, it is recommended to store the purified compound in a desiccator under an inert atmosphere (nitrogen or argon) at a low temperature.[4] If the compound is a free base, converting it to a more stable salt (e.g., hydrochloride) by treatment with a solution of HCl in an anhydrous solvent might be a viable option, provided the salt is stable and suitable for your downstream applications.
Q5: What are the likely impurities I might encounter?
A5: Common impurities include unreacted starting materials from the synthesis, such as the corresponding chalcone and thiourea. Byproducts from side reactions and degradation products resulting from the hydrolysis of the imine are also possible.
Quantitative Data Summary
| Purification Technique | Typical Purity | Typical Yield | Notes |
| Recrystallization | >98% | 60-85% | Highly dependent on the purity of the crude material. |
| Flash Column Chromatography | >99% | 50-80% | Yield can be affected by the stability of the compound on silica gel. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a boiling solvent (e.g., ethanol).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen boiling solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine a suitable eluent system using TLC. A good system will give your product an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexane and ethyl acetate. To mitigate product degradation, consider adding 0.5% triethylamine to the eluent.[2][1]
-
Column Packing: Pack a glass column with silica gel slurried in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator at low temperature and pressure.
Visualizations
Caption: A general workflow for the purification of this compound.
References
Technical Support Center: Overcoming Solubility Challenges with 1,3-Thiazine Derivatives in Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1,3-thiazine derivatives during bioassays.
Frequently Asked Questions (FAQs)
Q1: Why are my 1,3-thiazine derivatives showing lower than expected activity in my bioassay?
A1: Poor aqueous solubility is a common issue with heterocyclic compounds like 1,3-thiazine derivatives. If the compound precipitates in the assay medium, its effective concentration at the target is reduced, leading to an underestimation of its true potency. This can result in inaccurate structure-activity relationships (SAR) and potentially cause promising lead compounds to be overlooked.
Q2: My 1,3-thiazine derivative dissolves in DMSO, but precipitates when I add it to my aqueous assay buffer. What is happening?
A2: This is a common phenomenon known as compound precipitation upon dilution. While DMSO is an excellent solvent for many organic molecules, its ability to keep a compound in solution diminishes significantly when diluted into an aqueous environment. The solubility of your compound in the final assay medium (including buffer components, salts, and proteins) is the critical factor.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A3:
-
Kinetic solubility is measured by adding a concentrated DMSO stock of the compound to an aqueous buffer and determining the concentration at which it starts to precipitate. This mimics the conditions of many high-throughput screening (HTS) assays and is useful for early-stage discovery.[1][2]
-
Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent. It is determined by allowing the solid compound to equilibrate with the solvent over a longer period (e.g., 24 hours) and then measuring the concentration of the dissolved compound.[1][2] This is more relevant for lead optimization and formulation development.
For initial troubleshooting in bioassays, kinetic solubility is often the more practical measurement.
Q4: Can the physical form of my 1,3-thiazine derivative affect its solubility?
A4: Yes, the solid-state properties of your compound can significantly impact its solubility. Amorphous forms of a compound are generally more soluble than their crystalline counterparts, although they may be less stable and could convert to a less soluble crystalline form over time.
Troubleshooting Guide: Compound Precipitation in Bioassays
This guide provides a step-by-step approach to diagnosing and resolving solubility issues with 1,3-thiazine derivatives in your bioassays.
Step 1: Visual Inspection and Initial Assessment
-
Action: Visually inspect your assay plates for any signs of precipitation (cloudiness, crystals, or film) after adding the 1,3-thiazine derivative.
-
Rationale: Direct observation is the simplest first step to confirm a solubility problem.
Step 2: Determine the Kinetic Solubility
-
Action: Perform a kinetic solubility assay to determine the maximum soluble concentration of your compound in the specific bioassay buffer.
-
Rationale: This will provide a quantitative measure of the solubility limit and help you to work within a concentration range where the compound is fully dissolved.
Step 3: Optimization of the Dosing Procedure
-
Action: Modify your compound addition and mixing procedure.
-
Increase the rate of mixing or agitation immediately after adding the compound to the assay medium.
-
Consider a serial dilution in the assay buffer rather than a single large dilution from a high-concentration DMSO stock.
-
-
Rationale: Rapid and efficient mixing can help to disperse the compound and prevent localized high concentrations that can trigger precipitation.
Step 4: Formulation Strategies
If the above steps are insufficient, consider these formulation strategies to enhance the solubility of your 1,3-thiazine derivatives:
| Strategy | Description | Considerations |
| Co-solvents | Add a small percentage of a water-miscible organic solvent (e.g., ethanol, polyethylene glycol) to the assay buffer. | The co-solvent must be compatible with the assay and not affect the biological target or cell viability. The final concentration of the co-solvent should be carefully optimized. |
| pH Adjustment | If your 1,3-thiazine derivative has ionizable groups, adjusting the pH of the assay buffer can significantly increase its solubility. | The chosen pH must be within the viable range for the cells or the optimal range for the enzyme in your assay. |
| Use of Excipients | Incorporate solubilizing agents such as cyclodextrins. | Cyclodextrins can encapsulate the compound, increasing its aqueous solubility. However, this can also affect the free concentration of the compound available to interact with the target. |
Data Presentation: Solubility of 1,3-Thiazine Derivatives
A note on available data: While the literature describes the synthesis and biological activities of numerous 1,3-thiazine derivatives, specific quantitative aqueous solubility data is not consistently reported. The following table is a template for researchers to populate with their own experimentally determined solubility values. Illustrative data is provided.
| Compound ID | Structure | Aqueous Buffer (pH 7.4) Solubility (µg/mL) | 5% DMSO in Buffer Solubility (µg/mL) | LogP (Calculated) |
| Thiazine-A | [Structure A] | < 1 | 25 | 4.2 |
| Thiazine-B | [Structure B] | 15 | 150 | 3.1 |
| Thiazine-C | [Structure C] | 5 | 75 | 3.8 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Shake-Flask Method
Objective: To determine the kinetic solubility of a 1,3-thiazine derivative in an aqueous buffer.
Materials:
-
10 mM DMSO stock solution of the 1,3-thiazine derivative.
-
Aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
96-well microplate.
-
Plate shaker.
-
Spectrophotometer or HPLC-UV/MS for quantification.
Methodology:
-
Prepare a series of dilutions of the 10 mM DMSO stock solution in DMSO.
-
Add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to the wells of the 96-well plate.
-
Add the aqueous assay buffer (e.g., 98 µL) to each well to achieve the final desired compound concentrations. The final DMSO concentration should be kept constant (e.g., 2%).
-
Seal the plate and shake at room temperature for 2 hours.[3]
-
After incubation, measure the amount of dissolved compound. This can be done by:
-
Nephelometry: Measure light scattering to detect precipitate formation.
-
Filtration/Centrifugation: Filter or centrifuge the samples to remove any precipitate and then quantify the concentration of the compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS) against a calibration curve.[1][2]
-
Protocol 2: Thermodynamic Solubility Assay
Objective: To determine the equilibrium solubility of a 1,3-thiazine derivative.
Materials:
-
Solid (crystalline or amorphous) 1,3-thiazine derivative.
-
Aqueous assay buffer.
-
Vials with screw caps.
-
Orbital shaker/incubator.
-
Filtration system (e.g., 0.22 µm syringe filters).
-
Analytical instrument for quantification (HPLC-UV, LC-MS).
Methodology:
-
Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Equilibrate for 24 hours to ensure the solution is saturated.[1]
-
After equilibration, carefully withdraw a sample and immediately filter it to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
Signaling Pathway and Experimental Workflow Diagrams
PI3K/Akt/mTOR Signaling Pathway
Many heterocyclic compounds, including those with structures related to 1,3-thiazines, have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. Understanding this pathway is crucial when designing and interpreting bioassays for anticancer drug discovery.
Caption: The PI3K/Akt/mTOR signaling cascade.
Experimental Workflow for Troubleshooting Solubility
This workflow outlines a logical progression for addressing solubility issues with 1,3-thiazine derivatives in bioassays.
Caption: Troubleshooting workflow for solubility issues.
References
Technical Support Center: Optimizing Multicomponent Synthesis of Thiazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the multicomponent synthesis of thiazines.
Troubleshooting Guide
This guide addresses common issues encountered during the multicomponent synthesis of thiazines in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in multicomponent thiazine synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Sub-optimal Catalyst: The choice and amount of catalyst can significantly impact the reaction rate and yield. If you are using a phase transfer catalyst, its efficiency can vary. For instance, in the synthesis of certain thiazine derivatives, Tetrabutylammonium Bromide (TBAB) has been shown to provide better yields and shorter reaction times compared to other catalysts like PEG 400 or β-cyclodextrin.[1]
-
Solvent Effects: The polarity and nature of the solvent play a crucial role. Protic polar solvents like ethanol (EtOH) and hexafluoroisopropanol (HFIP) have been found to be effective in some modified Asinger-type reactions for 3-thiazoline synthesis, while aprotic polar solvents such as dichloromethane (DCM) and acetonitrile (MeCN) resulted in lower yields.[2] In other cases, using greener solvents like ethanol and isopropanol instead of dichloromethane led to low yields of thiazine compounds.[3] Therefore, screening different solvents is advisable.
-
Reaction Temperature: The reaction temperature might not be optimal. While some reactions proceed well at room temperature, others may require heating to achieve higher yields. For instance, in a gold-catalyzed formation of 1,3-thiazine derivatives, reactions were tested at room temperature.[4] It is recommended to perform the reaction at a range of temperatures to find the optimum.
-
Reactant Quality and Stoichiometry: Ensure the purity of your starting materials. Impurities can lead to side reactions and lower the yield of the desired product. Also, verify the stoichiometry of the reactants. For example, in the synthesis of 3,6-dihydro-2H-1,3-thiazine-2-thiones, using an excess of certain starting materials was a factor.[5]
-
Reaction Time: The reaction may not have reached completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.[4][5]
Q2: I am observing the formation of significant impurities or side products. How can I minimize them?
A2: The formation of impurities is a common challenge in multicomponent reactions. Here are some strategies to address this issue:
-
Control of Reaction Conditions: Undesired side reactions can be favored under certain conditions. For example, in the synthesis of 3-thiazolines, undesired oxidation can occur during purification.[2] Careful control of temperature and exclusion of air (e.g., by performing the reaction under an inert atmosphere like nitrogen or argon) can minimize oxidation and other side reactions.[2][3]
-
Order of Reagent Addition: The sequence of adding the reactants can be critical. In some procedures, a zwitterionic intermediate is formed first by reacting an isocyanide and a dialkyl acetylenedicarboxylate before the addition of the third component.[3][6] Following the correct order of addition can prevent the formation of undesired intermediates and side products.
-
Purification Method: The purification method itself might be causing degradation of the product. If you suspect your product is sensitive, consider alternative purification techniques like recrystallization instead of column chromatography, or vice-versa.[5] For instance, methanol was found to be a suitable solvent for recrystallization for certain 3,6-dihydro-2H-1,3-thiazine-2-thiones.[5]
Q3: The reaction is not proceeding, or is very sluggish. What should I check?
A3: A stalled or very slow reaction can be frustrating. Here are some troubleshooting steps:
-
Catalyst Activity: If you are using a catalyst, it might be inactive. Ensure the catalyst is fresh and has been stored under appropriate conditions. In some cases, the choice of catalyst is critical; for example, gold catalysts have been successfully used for the formation of 1,3-thiazine derivatives.[4]
-
Inadequate Mixing: In heterogeneous reaction mixtures, efficient stirring is essential to ensure proper mixing of the reactants.
-
Low Temperature: The activation energy for the reaction might not be reached at the current temperature. Gradually increasing the reaction temperature while monitoring for product formation and potential decomposition is a viable strategy.
-
Inhibitors: The presence of inhibitor impurities in the starting materials or solvent can halt the reaction. Using high-purity reagents and solvents is recommended.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when optimizing a multicomponent synthesis of thiazines?
A1: The key parameters to optimize include the choice of catalyst, solvent, reaction temperature, and the stoichiometry of the reactants. The interplay of these factors determines the reaction's success, influencing yield, purity, and reaction time.
Q2: How can I monitor the progress of my reaction?
A2: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and 1H-NMR spectroscopy of the crude reaction mixture at different time points.[4][5]
Q3: Are there any "green" or environmentally friendly solvent options for thiazine synthesis?
A3: Yes, researchers are exploring greener solvent alternatives. While solvents like dichloromethane are common, some studies have investigated the use of ethanol, isopropanol, and water.[1][3] However, the yield may vary, and optimization is often required when switching to a greener solvent system.[3] A biphasic solvent system of CH2Cl2-water with a phase transfer catalyst has also been reported as an environmentally friendly option.[1]
Data Presentation
Table 1: Effect of Different Phase Transfer Catalysts on Thiazine Synthesis [1]
| Entry | Catalyst | Time (min) | Yield (%) |
| 1 | TBAB | 30 | 84 |
| 2 | PEG 400 | 60 | 78 |
| 3 | β-cyclodextrin | 90 | 71 |
Table 2: Influence of Solvent on the Yield of a Modified Asinger-Type Reaction for 3-Thiazoline Synthesis [2]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | EtOH | 40 | 18 | 56 |
| 2 | HFIP | 40 | 18 | 58 |
| 3 | DCM | 40 | 18 | 35 |
| 4 | MeCN | 40 | 18 | 37 |
Experimental Protocols
General Procedure for the Three-Component Synthesis of 4-Oxo-4,6-Dihydropyrimido[2,1-b][2][4]Thiazine-6,7-Dicarboxylate Derivatives [3]
-
In a round-bottomed flask equipped with a magnetic stirrer, slowly add an isocyanide derivative (1 equivalent) in dry CH2Cl2 (2.5 mL) to a solution of dialkyl acetylenedicarboxylate (1 equivalent) in dry CH2Cl2 (5 mL) at 0 °C under an inert argon atmosphere.
-
Allow the solution to stir for 30 minutes at 0 °C.
-
Slowly add a solution of a 2-amino-4H-1,3-thiazin-4-one derivative (1 equivalent) in dry CH2Cl2 (2.5 mL) to the reaction mixture.
-
Stir the final reaction mixture at room temperature under argon for 6–24 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture and purify the product by the appropriate method (e.g., column chromatography).
General Procedure for the Formation of 3,6-Dihydro-2H-1,3-thiazine-2-thiones [5]
-
To a solution of diethyl methylphosphonate (1 equivalent) in dry THF (0.2 M) at -78 °C, add n-butyllithium (1.2 equivalents).
-
Stir this mixture for 1.5 hours at -78 °C.
-
Add the nitrile (1.1 equivalents) and continue stirring at -78 °C for 45 minutes.
-
Warm the reaction mixture to -40 °C and stir for 1 hour.
-
Subsequently, warm the mixture to -5 °C and stir for 30 minutes.
-
Add the aldehyde (1.1 equivalents), and stir the reaction mixture at -5 °C for 30 minutes.
-
Warm the mixture to room temperature and stir for an additional 1.5 hours.
-
Add carbon disulfide (5 equivalents) and stir overnight.
-
Remove the solvent in vacuo.
-
Purify the product by either recrystallization from methanol or flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for thiazine synthesis.
Caption: Key parameters influencing reaction outcomes.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Multicomponent Synthesis of 3‑Thiazolines Using a Modified Asinger-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Multicomponent Synthesis of 3,6-Dihydro-2H-1,3-thiazine-2-thiones [mdpi.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: NMR Spectroscopy of 3-methyl-6H-1,3-thiazin-2-imine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-methyl-6H-1,3-thiazin-2-imine. The information provided will assist in the correct assignment of NMR peaks and the identification of potential issues during spectral acquisition.
Predicted NMR Data for this compound
Due to the limited availability of experimental NMR data for this compound in the public domain, the following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on computational algorithms and analysis of similar chemical structures. They serve as a guide for initial peak assignment.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| N-CH₃ | 2.9 - 3.2 | Singlet | 3H |
| S-CH₂-CH₂ | 2.7 - 3.0 | Triplet | 2H |
| CH₂-N | 3.3 - 3.6 | Triplet | 2H |
| C=CH | 5.8 - 6.2 | Triplet | 1H |
| NH | 4.5 - 5.5 | Broad Singlet | 1H |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| N-CH₃ | 35 - 40 |
| S-CH₂ | 25 - 30 |
| CH₂-N | 45 - 50 |
| C=CH | 120 - 125 |
| C=N | 150 - 155 |
Experimental Protocol for NMR Spectroscopy
For reliable and reproducible NMR data, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄).
-
Ensure the sample is fully dissolved. If solubility is an issue, gentle warming or sonication may be applied.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) if quantitative analysis is required.
-
-
Instrument Setup:
-
Use a spectrometer with a minimum field strength of 400 MHz for optimal resolution.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve good resolution and symmetrical peak shapes. A half-height linewidth of <0.5 Hz for the solvent peak is a good target for ¹H spectra.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds (for qualitative spectra). For quantitative analysis, a longer relaxation delay (5 times the longest T₁ value) is necessary.
-
Number of Scans: 8-16 scans for a reasonably concentrated sample.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Employ proton decoupling (e.g., broadband decoupling) to simplify the spectrum and improve the signal-to-noise ratio.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the NMR analysis of this compound.
Q1: I am seeing unexpected peaks in my ¹H NMR spectrum. What could be the cause?
A1: Unexpected peaks can arise from several sources:
-
Solvent Impurities: Residual non-deuterated solvent or water can give rise to peaks. For example, residual CHCl₃ in CDCl₃ appears at ~7.26 ppm, and water can appear over a wide range, often as a broad singlet.
-
Starting Materials or Reagents: Incomplete reaction or purification can leave residual starting materials. For a typical synthesis of this compound, unreacted N-methylthiourea or 4-chloro-1-butyne could be present.
-
Side Products: Cyclization reactions can sometimes yield isomers or other byproducts. For instance, the formation of a five-membered ring isomer could be a possibility, leading to a different set of peaks.
-
Grease: Silicone grease from glassware joints can appear as broad singlets around 0 ppm.
Troubleshooting Steps:
-
Run a blank spectrum of the solvent to identify solvent-related peaks.
-
Compare the spectrum to the NMR of your starting materials.
-
Repurify your sample, for example, by column chromatography or recrystallization.
Q2: One of the expected signals is missing from my spectrum. Why?
A2: A missing signal can be due to several factors:
-
Proton Exchange: The imine proton (-NH) is acidic and can exchange with deuterium from the solvent (if using D₂O or MeOD-d₄), causing the peak to disappear or become very broad. To confirm, you can add a drop of D₂O to your sample in a non-deuterated protic solvent like CDCl₃; the NH peak should diminish or disappear.
-
Low Signal-to-Noise: Quaternary carbons in ¹³C NMR, such as the imine carbon (C=N), often have long relaxation times and can be difficult to observe, especially with an insufficient number of scans.
-
Peak Overlap: The signal may be overlapping with another peak, including the solvent peak. Changing to a different deuterated solvent can often resolve overlapping signals.
Q3: The integration of my peaks does not match the expected proton ratios. What should I do?
A3: Incorrect integration is a common issue and can be addressed as follows:
-
Ensure Full Relaxation: For accurate integration in ¹H NMR, a sufficiently long relaxation delay (d1) between pulses is crucial. Protons with long T₁ relaxation times will be saturated if the delay is too short, leading to lower than expected integral values. Increase the relaxation delay to 5 times the longest T₁ value in your molecule (a delay of 10 seconds is often a safe starting point for quantitative measurements).
-
Baseline Correction: Ensure the baseline of the spectrum is flat and free of distortion. A rolling or tilted baseline will lead to inaccurate integration.
-
Phase Correction: Properly phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Peak Overlap: If peaks are overlapping, the integration will be a sum of the protons in those signals. Consider using a higher field NMR spectrometer for better resolution or changing the solvent.
Q4: My peaks are broad. How can I improve the resolution?
A4: Broad peaks can be caused by:
-
Poor Shimming: The magnetic field homogeneity directly affects peak shape. Re-shimming the spectrometer can significantly improve resolution.
-
Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening. Diluting the sample may help.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean.
-
Chemical Exchange: As mentioned for the NH proton, chemical exchange processes can lead to peak broadening. Acquiring the spectrum at a lower temperature can sometimes slow down the exchange and sharpen the signals.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common NMR peak assignment issues.
Caption: A flowchart for troubleshooting NMR peak assignments.
Technical Support Center: Overcoming Resistance to 1,3-Thiazine-Based Antimicrobials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on resistance mechanisms to 1,3-thiazine-based antimicrobials.
Frequently Asked Questions (FAQs)
Q1: We are observing a sudden increase in the Minimum Inhibitory Concentration (MIC) of our 1,3-thiazine compound against our bacterial strain. What are the potential resistance mechanisms?
A1: A significant increase in MIC suggests the development of resistance. The primary mechanisms to investigate are:
-
Target Modification: Alterations in the molecular target of the 1,3-thiazine compound can prevent effective binding.[1][2][3][4] This can be due to spontaneous mutations in the genes encoding the target protein.[2][3]
-
Enzymatic Degradation: The bacteria may have acquired the ability to produce enzymes that chemically modify and inactivate the 1,3-thiazine antimicrobial.[3][5]
-
Increased Efflux: Bacteria can develop or upregulate efflux pumps that actively transport the 1,3-thiazine compound out of the cell, preventing it from reaching its target at an effective concentration.[5][6][7]
Q2: How can we determine if target modification is the cause of resistance to our 1,3-thiazine antimicrobial?
A2: To investigate target modification, a combination of genomic and molecular approaches is recommended:
-
Whole-Genome Sequencing (WGS): Comparing the genome of the resistant strain to the susceptible parent strain can identify mutations in potential target genes.[8][9]
-
PCR and Sanger Sequencing: Once potential target genes are identified, PCR amplification and sequencing of these specific genes in multiple resistant isolates can confirm the presence of consistent mutations.[8]
-
Target Overexpression and Purification: Expressing and purifying both the wild-type and mutated target proteins allows for in vitro binding assays with the 1,3-thiazine compound to measure differences in affinity.
Q3: What methods can we use to detect enzymatic degradation of our 1,3-thiazine compound?
A3: Detecting enzymatic degradation involves assessing the chemical integrity of the compound after exposure to bacterial components:
-
Mass Spectrometry (MS): Incubate the 1,3-thiazine compound with bacterial lysates (both from susceptible and resistant strains) and analyze the samples over time using techniques like LC-MS. A decrease in the parent compound's mass peak and the appearance of new peaks would suggest degradation.
-
Bioassays: After incubating the compound with bacterial lysates, its antimicrobial activity can be re-tested against the susceptible strain. A loss of activity indicates inactivation.
Q4: Our team suspects increased efflux is responsible for resistance. How can we confirm this?
A4: Efflux pump activity can be investigated using the following methods:
-
Efflux Pump Inhibitor (EPI) Assays: Perform MIC testing in the presence and absence of a known broad-spectrum EPI. A significant reduction in the MIC in the presence of the EPI suggests the involvement of efflux pumps.
-
Fluorometric Dye Accumulation Assays: Use fluorescent substrates of efflux pumps, such as ethidium bromide (EtBr).[10][11] Resistant strains with overactive efflux pumps will show lower intracellular accumulation of the dye.[11] This can be reversed by the addition of an EPI.[11]
Troubleshooting Guides
Problem 1: Inconsistent MIC Results for 1,3-Thiazine Compounds
| Possible Cause | Troubleshooting Step |
| Inoculum preparation variability | Standardize the bacterial inoculum size and its physiological state for every experiment.[4] Ensure consistent growth phase and density (e.g., using a McFarland standard). |
| Media composition variation | Use the same batch of culture medium for all related experiments. Variations in pH, cation concentration, or supplements can affect antimicrobial activity.[4] |
| Compound instability | Verify the stability of the 1,3-thiazine compound in the chosen test medium and under the incubation conditions. Some compounds may degrade over time. |
| Contamination | Regularly check for contamination in bacterial cultures and media.[12] |
Problem 2: Difficulty Identifying Resistance-Conferring Mutations via WGS
| Possible Cause | Troubleshooting Step |
| Multiple mutations | A large number of mutations can make it difficult to pinpoint the causative one.[13] Analyze multiple independently evolved resistant strains to identify commonly mutated genes. |
| Regulatory mutations | Resistance may be due to mutations in regulatory regions (promoters, operators) leading to changes in gene expression (e.g., of efflux pumps), not just in the coding sequence of a target protein. Expand your bioinformatic analysis to include non-coding regions. |
| Low-frequency resistance | The resistant subpopulation may be small. Use a higher inoculum or pre-expose the culture to sub-lethal concentrations of the 1,3-thiazine compound to select for a more homogenous resistant population before sequencing.[13] |
Problem 3: No Significant Change in MIC with Efflux Pump Inhibitors
| Possible Cause | Troubleshooting Step | | EPI specificity | The EPI used may not be effective against the specific efflux pump family responsible for resistance in your bacterial strain. Test a panel of EPIs with different specificities. | | Multiple resistance mechanisms | Efflux may be only one of several resistance mechanisms at play. The effect of the EPI might be masked by another dominant mechanism, such as target modification or enzymatic degradation. | | Incorrect EPI concentration | The concentration of the EPI may be too low for effective inhibition or too high, causing toxicity to the bacteria. Perform a dose-response experiment to determine the optimal non-toxic concentration of the EPI. |
Experimental Protocols
Protocol 1: Ethidium Bromide (EtBr)-Agar Cartwheel Method for Efflux Pump Activity
This method provides a simple, visual assessment of efflux pump activity.[10][14]
Materials:
-
Trypticase Soy Agar (TSA) plates
-
Ethidium bromide (EtBr)
-
Bacterial cultures (wild-type and suspected resistant strains)
-
Efflux pump inhibitor (EPI) (optional)
Procedure:
-
Prepare TSA plates containing a range of EtBr concentrations (e.g., 0.0, 0.5, 1.0, 1.5, 2.0, 2.5 mg/L).[10] If using an EPI, prepare an equivalent set of plates also containing the EPI at a fixed, non-toxic concentration.
-
Culture the bacterial strains to be tested overnight in a liquid medium.
-
Adjust the concentration of the overnight cultures to a 0.5 McFarland standard.
-
Using a sterile swab, inoculate the plates by streaking the different bacterial strains from the center to the edge of the plate, resembling the spokes of a cartwheel. Up to 12 strains can be tested on a single plate.[10]
-
Incubate the plates at 37°C and protect them from light.
-
After overnight incubation, visualize the plates under UV light and photograph the results.
-
Interpretation: Strains with high efflux activity will pump out the EtBr and show less fluorescence compared to the wild-type or strains with inhibited efflux. The minimal concentration of EtBr that produces fluorescence is indicative of the efflux pump activity.[15]
Protocol 2: PCR and DNA Sequencing for Target Gene Mutation Analysis
This protocol is for identifying mutations in a specific gene suspected of being the target of a 1,3-thiazine antimicrobial.[8]
Materials:
-
Genomic DNA from susceptible and resistant bacterial strains
-
PCR primers flanking the target gene
-
DNA polymerase and dNTPs
-
PCR thermocycler
-
Gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
Primer Design: Design PCR primers that flank the entire coding sequence of the target gene.
-
PCR Amplification:
-
Set up a PCR reaction for each genomic DNA sample (susceptible and resistant).
-
Perform PCR using a standard protocol with an annealing temperature optimized for your primers.
-
-
Verification of Amplification: Run a portion of the PCR product on an agarose gel to confirm that a band of the expected size has been amplified.
-
Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis:
-
Align the DNA sequences from the susceptible and resistant strains.
-
Identify any nucleotide differences (point mutations, insertions, or deletions).
-
Translate the DNA sequences to amino acid sequences to determine if the mutations result in a change in the protein.
-
Visualizations
Caption: Overview of key bacterial resistance mechanisms against 1,3-thiazine antimicrobials.
Caption: A logical workflow for investigating the cause of an increased MIC.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbiology | Antimicrobial Resistance Learning Site [amrls.umn.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.mcmaster.ca [journals.mcmaster.ca]
- 8. Molecular Methods for Detection of Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinicallab.com [clinicallab.com]
- 10. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 11. journals.asm.org [journals.asm.org]
- 12. southernbiological.com [southernbiological.com]
- 13. Experimental evolution reveals how bacteria gain drug resistance | RIKEN [riken.jp]
- 14. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Refining assay protocols for consistent results with 3-methyl-6H-1,3-thiazin-2-imine
Disclaimer: Information regarding specific assay protocols, signaling pathways, and quantitative data for 3-methyl-6H-1,3-thiazin-2-imine is not extensively available in published literature. The following troubleshooting guides, FAQs, and protocols are based on general principles for optimizing cell-based and high-throughput screening assays with structurally related 1,3-thiazine derivatives. These should serve as a starting point for developing robust and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For most cell-based assays, it is advisable to dissolve this compound in a high-quality, anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Subsequently, this stock solution can be diluted in your assay medium to the final working concentration. It is crucial to keep the final DMSO concentration in the assay low (typically <0.5%) to avoid solvent-induced cytotoxicity or other off-target effects.
Q2: How can I determine the optimal cell seeding density for my assay?
A2: Optimizing cell seeding density is critical for achieving a robust assay window. It is recommended to perform a preliminary experiment where you test a range of cell densities. The ideal density will provide a measurable signal without leading to overcrowding of cells by the end of the experiment.[1]
Q3: What are the best practices for storing the compound to ensure its stability?
Q4: How can I minimize the background signal in my fluorescence-based assay?
A4: High background in fluorescence assays can be due to several factors. To mitigate this, consider using phenol red-free media, as phenol red can exhibit autofluorescence.[2] Additionally, cellular components themselves can autofluoresce, particularly in the green spectrum. If possible, use red-shifted fluorescent dyes to avoid this interference.[2] Finally, ensure your microplates are appropriate for fluorescence assays (e.g., black plates with clear bottoms) to reduce crosstalk between wells.[2]
Q5: My results are not reproducible between experiments. What could be the cause?
A5: Lack of reproducibility in cell-based assays can stem from various sources. Key factors to standardize include cell passage number, cell health and viability, consistency of media and supplements from the same supplier and lot, and precise control over incubator conditions like temperature and CO2 levels.[1] It is also important to ensure that all liquid handling steps are accurate and consistent.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal-to-Noise Ratio | - Suboptimal reagent concentration.- Inappropriate assay endpoint timing.- Low expression of the target in the chosen cell line.[1]- Insufficient cell number. | - Titrate the concentration of your detection reagents.- Perform a time-course experiment to identify the optimal incubation time.- Verify target expression in your cell model using a method like qPCR or Western blotting.- Optimize cell seeding density.[1] |
| High Well-to-Well Variability | - Inconsistent cell seeding.- "Edge effects" in the microplate due to evaporation.[3]- Compound precipitation.- Inaccurate liquid handling. | - Ensure a homogenous cell suspension before and during seeding.- Avoid using the outer wells of the microplate or fill them with sterile media/PBS to maintain humidity.- Visually inspect wells for compound precipitation after addition. Consider the use of a low concentration of a non-ionic detergent like Triton X-100.[4]- Calibrate and verify the performance of pipettes and automated liquid handlers. |
| False Positives in High-Throughput Screening (HTS) | - Compound autofluorescence or quenching.[4]- Compound aggregation leading to non-specific inhibition.[4]- Compound interference with the detection system (e.g., luciferase).[5] | - Run a counterscreen in the absence of the biological target to identify compounds that interfere with the assay readout.- Include a low concentration of a non-ionic detergent in the assay buffer to disrupt aggregates.[4]- If using an enzymatic reporter, perform an assay to directly test for inhibition of the reporter enzyme by the compound. |
| Cell Toxicity Observed | - High concentration of the test compound.- High concentration of the vehicle (e.g., DMSO).- Contamination of cell culture. | - Perform a dose-response curve to determine the cytotoxic concentration range.- Ensure the final vehicle concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO).- Regularly test cell cultures for mycoplasma and other contaminants. |
Experimental Protocols
Protocol 1: General Cell Viability/Cytotoxicity Assay (MTT-based)
This protocol is a general method to assess the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well clear flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control (medium only) wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Hypothetical Kinase Inhibition Assay (HTRF-based)
This protocol describes a hypothetical homogenous time-resolved fluorescence (HTRF) assay to screen for inhibitory activity of this compound against a putative target kinase.
Materials:
-
Recombinant kinase and its corresponding substrate peptide
-
ATP
-
Assay buffer (optimized for the specific kinase)
-
This compound
-
DMSO
-
HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-substrate antibody and XL665-labeled streptavidin if using a biotinylated substrate)
-
Low-volume 384-well white microplates
-
HTRF-compatible microplate reader
Procedure:
-
Add 2 µL of this compound dilutions in assay buffer to the wells of the 384-well plate.
-
Add 2 µL of the kinase solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate peptide and ATP.
-
Incubate the reaction at room temperature for the optimized duration (e.g., 60 minutes).
-
Stop the reaction and add 4 µL of the HTRF detection reagents prepared according to the manufacturer's instructions.
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition relative to controls.
Quantitative Data Summary
Table 1: Example Cytotoxicity Data for this compound on a Cancer Cell Line
| Compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 0.1 | 1.22 | 0.07 | 97.6 |
| 1 | 1.15 | 0.09 | 92.0 |
| 10 | 0.85 | 0.06 | 68.0 |
| 50 | 0.45 | 0.05 | 36.0 |
| 100 | 0.21 | 0.03 | 16.8 |
Table 2: Example IC50 Data from a Hypothetical Kinase Inhibition Assay
| Compound | Target Kinase | IC50 (µM) |
| This compound | Kinase X | 8.5 |
| Staurosporine (Control) | Kinase X | 0.01 |
| This compound | Kinase Y | > 100 |
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway showing inhibition of Kinase X.
Experimental Workflow Diagram
Caption: General workflow for a cell-based assay.
References
- 1. biocompare.com [biocompare.com]
- 2. selectscience.net [selectscience.net]
- 3. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating cytotoxicity of 1,3-thiazine compounds in therapeutic development
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and mitigating the cytotoxicity of 1,3-thiazine compounds during therapeutic development.
Frequently Asked Questions (FAQs)
Q1: What are 1,3-thiazine compounds and why are they important in therapeutic development? A1: 1,3-thiazine is a heterocyclic compound containing sulfur and nitrogen that serves as a core structure for a variety of molecules with diverse biological activities.[1] These compounds are explored for numerous therapeutic applications, including as anticancer, anti-inflammatory, analgesic, antibacterial, and anticonvulsant agents.[1][2] The therapeutic potential of these compounds often stems from the presence of the N-C-S linkage in their scaffold.[1]
Q2: What are the common mechanisms of cytotoxicity associated with 1,3-thiazine derivatives? A2: The cytotoxic mechanisms of 1,3-thiazine derivatives can vary depending on their specific structure. Some phenyl- and naphthyl-substituted thiazinediones have been shown to induce cell death in leukemia cells through apoptosis.[2] This process may involve the activation of the caspase cascade, an imbalance in intracellular calcium levels, disruption of mitochondrial metabolism, and/or induction of endoplasmic reticulum stress.[2] For some related thiazole derivatives, cytotoxicity has also been linked to the induction of apoptosis via the intrinsic pathway, involving markers like BAX, BCL-2, and caspase-3 activation.[3][4]
Q3: Which in vitro assays are recommended for assessing the cytotoxicity of 1,3-thiazine compounds? A3: Standard colorimetric assays are widely used to evaluate the cytotoxicity of these compounds. The most common are:
-
MTT Assay: This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6] Living cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5][7] The amount of formazan produced is proportional to the number of viable cells.[8]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium when the cell membrane is damaged.[9][10] An increase in LDH activity in the supernatant corresponds to an increase in the number of lysed or damaged cells.[10]
Q4: What is a structure-activity relationship (SAR) in the context of 1,3-thiazine cytotoxicity? A4: Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity, including cytotoxicity. For 1,3-thiazine and related heterocyclic compounds, SAR studies have shown that the type and position of substituent groups on the core ring are critical for their cytotoxic effects.[1][11] For example, studies on related 1,3,4-thiadiazole derivatives revealed that an aromatic ring and electron-withdrawing substituents can promote anticancer activity.[11] Similarly, for certain 1,3-thiazine spiro-derivatives, those with ethyl- and isopropyl- groups demonstrated high inhibitory ability.[1] Understanding SAR is crucial for designing new derivatives with enhanced therapeutic effects and reduced toxicity.
Troubleshooting Experimental Assays
This section addresses common issues encountered during the in vitro cytotoxicity testing of 1,3-thiazine compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | 1. Inconsistent cell seeding density.2. Pipetting errors during compound dilution or reagent addition.[12]3. "Edge effect" in 96-well plates where outer wells evaporate faster.4. Incomplete dissolution of formazan crystals (MTT assay).[7] | 1. Ensure a homogenous single-cell suspension before plating; allow plates to sit at room temperature before incubation to ensure even settling.2. Use calibrated multichannel pipettes; ensure uniform mixing.[12]3. Avoid using the outermost wells of the plate for experimental samples; fill them with sterile PBS or media.4. Increase shaking time or gently pipette to ensure complete solubilization of crystals before reading absorbance.[7] |
| High Background in Control Wells | 1. Contamination of cell culture (e.g., mycoplasma).2. High spontaneous LDH release due to high cell density or rough handling.[13]3. Interference from serum or phenol red in the culture medium.[7] | 1. Regularly test for mycoplasma contamination.2. Optimize cell seeding density to avoid overgrowth; handle cell suspensions gently during plating.[13]3. Set up background control wells containing only medium and the assay reagent to subtract from sample readings.[7] Use serum-free media during the final assay incubation if possible.[7] |
| MTT Assay Results Don't Correlate with Cell Viability | The compound may interfere with cellular metabolic activity without directly causing cell death, leading to a misinterpretation of cytotoxicity.[14] | 1. Use a secondary assay that measures a different aspect of cell death, such as membrane integrity (LDH assay or a dye exclusion assay like Trypan Blue).2. Assays that are independent of cellular metabolism, like those detecting apoptosis (e.g., Annexin-V), can provide a more accurate picture of cell death.[14] |
| Low Signal or Poor Dynamic Range | 1. Suboptimal cell number.2. Incorrect incubation time with the compound or assay reagent.3. Reading absorbance at the wrong wavelength.[7] | 1. Perform a cell titration experiment to determine the optimal seeding density for your cell line.2. Optimize the incubation times for both the drug treatment and the final assay step.3. Ensure the plate reader is set to the correct wavelength for the specific assay (e.g., ~570-590 nm for MTT, ~490 nm for LDH).[5][7][15] |
Strategies for Mitigating Cytotoxicity
When a lead 1,3-thiazine compound shows promising therapeutic activity but unacceptable cytotoxicity, several strategies can be employed.
-
Structural Modification: Based on SAR studies, modify the compound's structure to reduce toxicity while preserving efficacy. This can involve changing substituent groups on the thiazine ring. For example, replacing a toxic functional group with a less toxic one or altering the compound's lipophilicity can decrease nonspecific cellular uptake.[16]
-
Dose Optimization: Reducing the concentration of the compound can minimize toxicity. It is crucial to determine the therapeutic window where the compound is effective against the target but has minimal impact on healthy cells.
-
Use of Chemoprotective Agents: Co-administration of a chemoprotective agent can help reduce the toxicity of therapeutic compounds.[17] Agents like amifostine or dexrazoxone are used in chemotherapy to protect normal tissues from cytotoxic effects.[17] Research would be needed to identify suitable protectants for specific 1,3-thiazine derivatives.
-
Advanced Drug Delivery Systems: Encapsulating the compound in a delivery system, such as liposomes or nanoparticles, can control its release and target it more specifically to diseased cells, thereby reducing systemic toxicity. Another strategy is PEGylation, which involves attaching polyethylene glycol (PEG) chains to the drug, potentially shielding it from non-specific interactions and reducing uptake by normal tissues.[16]
Quantitative Cytotoxicity Data of Thiazine and Related Derivatives
The following table summarizes IC₅₀ values from various studies on thiazine and related heterocyclic compounds against different cancer cell lines, illustrating the kind of data generated in cytotoxicity assays.
| Compound Class | Derivative/Substituent | Cell Line | IC₅₀ (µM) | Reference |
| 1,3-Thiazole | para-chloro derivative (5c) | MCF-7 (Breast) | Promising Agent | [3] |
| 1,3-Thiazole | Compound 5b | MCF-7 (Breast) | 0.2 ± 0.01 | [4] |
| 1,3-Thiazole | Compound 5k | MDA-MB-468 (Breast) | 0.6 ± 0.04 | [4] |
| 1,3-Thiazole | Compound 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [4] |
| 1,3,4-Thiadiazole | Cinnamic acid derivative (22) | MCF-7 (Breast) | 0.28 µg/mL | [11] |
| 1,3,4-Thiadiazole | Cinnamic acid derivative (22) | A549 (Lung) | 0.52 µg/mL | [11] |
| 1,3,4-Thiadiazole | 3-chloro derivative (25) | MCF-7 (Breast) | Better than other derivatives | [11] |
| Palladium(II) Complex | Phenyl-substituted Thiazine | HeLa, HL-60, U-937 | 46.39 - 62.74 | [18] |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability based on metabolic activity.[5][8]
Materials:
-
Cells in culture
-
96-well flat-bottom plates
-
1,3-thiazine test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ - 5x10⁴ cells/well) in 100 µL of culture medium.[15] Incubate overnight at 37°C with 5% CO₂.[19]
-
Compound Treatment: Prepare serial dilutions of the 1,3-thiazine compound. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.45-0.5 mg/mL.[8]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to reduce background.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
LDH Cytotoxicity Assay
This protocol measures cytotoxicity by quantifying LDH release from damaged cells.[10][15]
Materials:
-
Cells in culture
-
96-well flat-bottom plates
-
1,3-thiazine test compound
-
Commercially available LDH Cytotoxicity Assay Kit (containing assay buffer, substrate mix, and stop solution)
-
Lysis buffer (e.g., 2% Triton X-100) for maximum LDH release control
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an optimal density in 100 µL of culture medium.[15]
-
Controls Setup: Prepare triplicate wells for the following controls:
-
Background Control: Medium only (no cells).
-
Vehicle Control: Cells treated with the vehicle solvent.
-
Maximum LDH Release Control: Cells treated with lysis buffer.[20]
-
-
Compound Treatment: Add the 1,3-thiazine compound at various concentrations to the experimental wells.
-
Incubation: Incubate the plate for the desired time at 37°C with 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at ~250 x g for 5 minutes.[21] Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation & Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9] Add 50 µL of stop solution if required by the kit. Measure the absorbance at 490 nm using a microplate reader.[10][15]
-
Data Analysis: Correct the absorbance values by subtracting the background control. Calculate the percentage of cytotoxicity using the formula: (Experimental LDH Release - Vehicle Control Release) / (Maximum LDH Release - Vehicle Control Release) * 100.
Visualized Workflows and Pathways
Caption: A standard workflow for assessing the cytotoxicity of 1,3-thiazine compounds.
Caption: A logical workflow for troubleshooting high cytotoxicity results.
Caption: A potential mechanism of 1,3-thiazine induced cytotoxicity via apoptosis.
References
- 1. saudijournals.com [saudijournals.com]
- 2. Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. LDH Cytotoxicity Assay [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 3-methyl-6H-1,3-thiazin-2-imine and its Analogs for Antimicrobial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial properties of 3-methyl-6H-1,3-thiazin-2-imine and a selection of its structural analogs from the 1,3-thiazine class of heterocyclic compounds. The 1,3-thiazine scaffold is a key pharmacophore found in various biologically active molecules, including cephalosporin antibiotics.[1][2] This document aims to consolidate available experimental data to facilitate further research and development in this area.
Quantitative Antimicrobial Performance
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a range of 1,3-thiazine derivatives against various microbial strains. It is important to note that the data has been compiled from different studies, and therefore, experimental conditions may have varied.
| Compound | Target Organism(s) | MIC (µg/mL) | Reference |
| 6-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][3][4]thiazine | Candida albicans | 15.62 | [5] |
| 3-[(3,5-Dichloropyridin-2-yl)oxy]-3,4-dihydro-2H-benzo[1][5]imidazo[2,1-b][3][4]thiazine | Aspergillus niger | 15.62 | [5] |
| Benzyl-derivatives of imidazo[2,1-b]thiazines | Mycobacterium tuberculosis complex | 16 | [5] |
| 5-hydroxy-3-phenyl-4-aza-2-thiabicyclo[3.3.1]non-3-ene | Mycobacterium tuberculosis H37Rv (ATCC 27294) | >6.25 | [6] |
| 4-hydroxy-4-methyl-6-pentyl-2-phenyl-5,6-dihydro-4H-1,3-thiazine | Mycobacterium tuberculosis H37Rv (ATCC 27294) | >6.25 | [6] |
| 4-ethyl-4-hydroxy-2-phenyl-5,6-dihydro-4H-1,3-thiazine | Mycobacterium tuberculosis H37Rv (ATCC 27294) | >6.25 | [6] |
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative 8 | Enterobacter cloacae | 0.004 | [4] |
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative 12 | Escherichia coli | 0.004 | [4] |
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative 15 | Trichoderma viride | 0.004 | [4] |
| 4-(4-hydroxyphenyl)-2-phenylthiazole derivative 12 | Staphylococcus aureus, Escherichia coli, Aspergillus niger | 125-150 | [7] |
| 2-phenylbenzo[d]thiazole derivative 14 | Gram-positive and Gram-negative bacteria | 50-75 | [7] |
Note: Direct comparative data for this compound was not available in the reviewed literature. The table presents data for structurally related 1,3-thiazine analogs to provide a baseline for potential antimicrobial efficacy.
Experimental Protocols
A representative methodology for determining the Minimum Inhibitory Concentration (MIC) of 1,3-thiazine analogs is detailed below, based on protocols described in the cited literature.[4][5][7]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Microbial Inoculum:
-
Bacterial strains are cultured on nutrient agar plates and fungal strains on Sabouraud dextrose agar plates for 24-48 hours.
-
A few colonies are transferred to sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).
-
The standardized inoculum is further diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the final desired concentration.
-
-
Preparation of Test Compounds:
-
The synthesized 1,3-thiazine derivatives are dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to a stock concentration (e.g., 1 mg/mL).
-
Serial two-fold dilutions of the stock solution are prepared in the appropriate broth medium in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
An equal volume of the diluted microbial inoculum is added to each well of the microtiter plate containing the serially diluted test compounds.
-
Positive control wells (containing inoculum without the test compound) and negative control wells (containing medium only) are included. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also tested as a positive control.
-
The plates are incubated at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Visualizing Mechanisms and Workflows
Plausible Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The 1,3-thiazine ring is a core component of cephalosporin antibiotics, which are known to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[1] The following diagram illustrates this proposed mechanism of action.
References
- 1. actascientific.com [actascientific.com]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation [mdpi.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Synthesis of 1,3-thiazine derivatives and their evaluation as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Potential of 1,3-Thiazin-2-imine Derivatives and Cephalosporins
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activity of 1,3-thiazin-2-imine derivatives and the well-established cephalosporin class of antibiotics. This document collates available experimental data to facilitate an objective comparison of their antibacterial profiles.
Mechanism of Action: A Tale of Two Scaffolds
Cephalosporins, a cornerstone of antibacterial therapy, exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[3] Their mechanism of action is well-elucidated and involves the acylation of the active site of penicillin-binding proteins (PBPs), which are crucial enzymes for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death.
The precise mechanism of action for the antibacterial effects of 1,3-thiazin-2-imine derivatives is not as extensively studied. However, the structural relationship to cephalosporins suggests that interference with cell wall synthesis could be a possible mode of action. Additionally, various derivatives of 1,3-thiazines have been reported to exhibit a broad range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties, indicating that their mechanisms may be diverse and dependent on the specific substitutions on the thiazine ring.[4][5]
Comparative Antibacterial Activity
The following tables summarize the available quantitative data on the antibacterial activity of selected 1,3-thiazin-2-imine and 1,3-thiazin-2-amine derivatives against a panel of Gram-positive and Gram-negative bacteria. For comparison, a general overview of the antibacterial spectrum of different generations of cephalosporins is also provided.
Table 1: In Vitro Antibacterial Activity of 1,3-Thiazin-2-amine Derivatives (Minimum Inhibitory Concentration in µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | V. cholerae |
| 21 | - | - | - | ++ | - |
| 23 | - | ++ | - | - | - |
| 24 | - | - | - | ++ | ++ |
| 26 | ++ | ++ | - | - | - |
| 27 | - | ++ | ++ | - | - |
| 28 | ++ | ++ | ++ | ++ | ++ |
Data extracted from a study on 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines.[6] The specific MIC values were not provided in the abstract, but the activity was categorized. '++' indicates excellent activity.
Table 2: General Antibacterial Spectrum of Cephalosporins by Generation
| Generation | Gram-Positive Coverage | Gram-Negative Coverage |
| First | Excellent | Limited |
| Second | Good | Moderate |
| Third | Moderate | Excellent |
| Fourth | Good | Excellent (including P. aeruginosa) |
| Fifth | Excellent (including MRSA) | Good |
Experimental Protocols
The following provides a generalized methodology for the determination of antibacterial activity as is common in the cited studies.
Minimum Inhibitory Concentration (MIC) Assay
The in vitro antibacterial activity of the synthesized 1,3-thiazin-2-imine derivatives is typically determined using a broth microdilution method.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in the broth medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This is determined by visual inspection of the microtiter plates.
Visualizing the Pathways and Processes
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Mechanism of action of cephalosporins.
Caption: Workflow for MIC determination.
Conclusion
The available data, while not specific to 3-methyl-6H-1,3-thiazin-2-imine, indicates that the 1,3-thiazin-2-imine and 1,3-thiazin-2-amine scaffolds are promising for the development of new antibacterial agents. Derivatives of this class have demonstrated activity against both Gram-positive and Gram-negative bacteria. In comparison, cephalosporins represent a well-established class of antibiotics with a clearly defined mechanism of action and a broad spectrum of activity that has been refined over five generations.
Further research, including the synthesis and comprehensive in vitro and in vivo evaluation of this compound and its analogs, is warranted to fully elucidate their antibacterial potential, mechanism of action, and clinical utility. The structural similarity to the cephalosporin core provides a strong rationale for the continued exploration of this class of compounds in the search for novel antimicrobial agents.
References
Structure-activity relationship (SAR) studies of 2-imino-1,3-thiazines
A comprehensive analysis of the structure-activity relationship (SAR) of 2-imino-1,3-thiazine derivatives reveals a versatile scaffold with a wide array of pharmacological activities.[1][2] These compounds have been extensively studied for their therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and antituberculosis properties.[3][4][5] The biological activity of these molecules is highly dependent on the nature and position of substituents on the thiazine ring and the exocyclic imino group.
This guide provides a comparative analysis of various 2-imino-1,3-thiazine derivatives, supported by experimental data from key research studies. It outlines the synthetic strategies, biological evaluation protocols, and summarizes the critical structural features that govern their efficacy and potency.
General Synthesis and SAR Workflow
The development of novel 2-imino-1,3-thiazine derivatives typically follows a structured workflow. The process begins with the synthesis of a lead compound, often through the cyclization of chalcones with thiourea or related precursors.[3][6] This core structure is then systematically modified, and the resulting analogs are subjected to biological screening to establish a structure-activity relationship, which guides the design of more potent and selective compounds.
Caption: General workflow for Structure-Activity Relationship (SAR) studies.
Antituberculosis and Anticancer SAR of 2-Amino-1,3-Thiazine Derivatives
A significant study by Prasad et al. explored a series of 2-amino-1,3-thiazine derivatives, which exist in tautomeric equilibrium with the 2-imino form.[4] They synthesized amides, carbamates, sulfonamides, and urea derivatives and evaluated their efficacy against Mycobacterium tuberculosis H37Rv and various cancer cell lines.[4]
Key SAR Findings:
-
Antituberculosis Activity : The study revealed that compounds with a 4-chlorophenyl substitution at the amide moiety (Compound 9b ) and a 4-fluorophenyl group (Compound 9h ) exhibited the most potent antitubercular activity, with a Minimum Inhibitory Concentration (MIC) of 0.78 µg/mL.[4] The presence of electron-withdrawing groups on the phenyl ring attached to the amide nitrogen appears to be favorable for activity.
-
Anticancer Activity : Against the HOP-62 non-small cell lung cancer line, the N-acetyl derivative (Compound 9a ) and the 4-chlorobenzoyl derivative (Compound 9b ) showed significant activity. In general, the amide derivatives demonstrated better anticancer activity compared to the carbamate, sulfonamide, or urea derivatives.[4]
The general synthetic pathway involves the reaction of a core 2-amino-1,3-thiazine compound with various acid chlorides, chloroformates, sulfonyl chlorides, and isocyanates to yield the target derivatives.[4]
Caption: Synthetic routes to various 2-amino-1,3-thiazine derivatives.
Table 1: Antituberculosis and Anticancer Activity of 2-Amino-1,3-Thiazine Derivatives (9a-9q)
Data sourced from Prasad et al., 2019.[4]
| Compound | R Group | Antituberculosis Activity (MIC in µg/mL) | Anticancer Activity (GI50 in µM, HOP-62 Cell Line) |
| 9a | Acetyl | 3.12 | 11.2 |
| 9b | 4-Chlorobenzoyl | 0.78 | 12.1 |
| 9c | 4-Methylbenzoyl | 1.56 | 15.4 |
| 9d | 4-Methoxybenzoyl | 3.12 | 19.8 |
| 9e | 2,4-Dichlorobenzoyl | 1.56 | 14.2 |
| 9f | 3,4,5-Trimethoxybenzoyl | 6.25 | >100 |
| 9g | 2-Fluorobenzoyl | 1.56 | 13.7 |
| 9h | 4-Fluorobenzoyl | 0.78 | 12.9 |
| 9i | 2-Naphthoyl | 3.12 | 25.1 |
| 9j | Methoxycarbonyl | 6.25 | >100 |
| 9k | Ethoxycarbonyl | 6.25 | >100 |
| 9l | Benzyloxycarbonyl | 12.5 | >100 |
| 9m | 4-Nitrobenzyloxycarbonyl | 12.5 | >100 |
| 9n | Phenylsulfonyl | 6.25 | >100 |
| 9o | 4-Methylphenylsulfonyl | 6.25 | >100 |
| 9p | Phenylaminocarbonyl | 6.25 | >100 |
| 9q | 4-Chlorophenylaminocarbonyl | 3.12 | 89.2 |
| Rifampicin | (Standard) | 0.025 | - |
| Adriamycin | (Standard) | - | 0.08 |
Antimicrobial SAR of 2-Imino-1,3-Thiazine Derivatives
The 2-imino-1,3-thiazine scaffold is a core component of various compounds with significant antimicrobial activity.[6] Studies have shown that substitutions on the thiazine ring system heavily influence their potency against both Gram-positive and Gram-negative bacteria.[7]
Key SAR Findings:
-
Effect of Heteroatoms : The introduction of additional heteroatoms into the heterocyclic system, such as in morpholine-substituted derivatives, has been observed to enhance antibacterial activity.[6][7]
-
Role of Phenolic Groups : The presence of a phenolic hydroxyl group can contribute significantly to the antimicrobial properties of these compounds.[6]
-
Substitutions on Aryl Rings : In a series of 4-(4-morpholinophenyl)-6-aryl-1,3-thiazin-2-amines, substitutions on the 6-aryl ring modulated antibacterial and antifungal activity.[7]
Caption: Logical relationships in the SAR of 2-imino-1,3-thiazines.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for SAR studies. Below are methodologies adapted from the cited literature for key biological assays.
Antituberculosis Activity: Microplate Alamar Blue Assay (MABA)[4]
-
Preparation : A suspension of Mycobacterium tuberculosis H37Rv ATCC 27294 is prepared in Middlebrook 7H9 broth supplemented with OADC. The suspension is adjusted to a McFarland standard of 1.0.
-
Compound Addition : The test compounds are dissolved in DMSO and serially diluted in a 96-well microplate. The final concentration of DMSO is kept below 1% to avoid toxicity.
-
Inoculation : The bacterial suspension is added to each well containing the test compounds. Control wells (no drug, no bacteria, and standard drug like Rifampicin) are included.
-
Incubation : The plates are sealed and incubated at 37°C for 7 days.
-
Reading : After incubation, a freshly prepared solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth.
-
MIC Determination : The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Anticancer Activity: Sulforhodamine B (SRB) Assay[4]
-
Cell Culture : Human cancer cell lines (e.g., HOP-62) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics. Cells are seeded in 96-well plates and incubated for 24 hours.
-
Compound Treatment : Test compounds are added to the wells at various concentrations and incubated for 48 hours.
-
Cell Fixation : The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour. The plates are then washed with distilled water and air-dried.
-
Staining : Sulforhodamine B (SRB) solution is added to each well and incubated at room temperature for 10 minutes. The plates are then washed with 1% acetic acid to remove unbound dye.
-
Measurement : The bound SRB dye is solubilized with a Tris base solution. The absorbance is measured at 540 nm using a plate reader.
-
GI50 Calculation : The Growth Inhibitory concentration (GI50), which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from dose-response curves. Adriamycin is typically used as a positive control.
References
In Vivo Efficacy of 3-Methyl-6H-1,3-thiazin-2-imine Derivatives Compared to Standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo efficacy of 3-methyl-6H-1,3-thiazin-2-imine, a representative compound of the 1,3-thiazine class of molecules, against standard non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited publicly available data on this specific molecule, this comparison is based on published findings for structurally related 1,3-thiazine derivatives that have shown promising anti-inflammatory and analgesic properties.[1][2][3][4][5][6][7][8] Standard drugs for comparison include the widely used NSAIDs, Ibuprofen and Diclofenac.[9][10][11][12]
Comparative Efficacy Data
The following tables summarize the anti-inflammatory and analgesic activities of a representative 1,3-thiazin-2-imine derivative against standard NSAIDs. The data for the 1,3-thiazine derivative is hypothetical but based on the reported efficacy of similar compounds in preclinical studies.[1]
Table 1: Anti-Inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Compound | Dose (mg/kg) | Time Post-Carrageenan (hours) | % Inhibition of Edema |
| This compound (Hypothetical) | 20 | 3 | 55.8% |
| Ibuprofen (Standard) | 20 | 3 | 60.2% |
| Diclofenac (Standard) | 10 | 3 | 68.5% |
Table 2: Analgesic Activity in Acetic Acid-Induced Writhing Test in Mice
| Compound | Dose (mg/kg) | % Protection |
| This compound (Hypothetical) | 20 | 48.2% |
| Ibuprofen (Standard) | 20 | 52.5% |
| Diclofenac (Standard) | 10 | 65.7% |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
1. Carrageenan-Induced Rat Paw Edema
This is a standard and widely used model for evaluating the anti-inflammatory activity of novel compounds.
-
Animals: Male Wistar rats (150-200g) are used. The animals are fasted for 12 hours before the experiment with free access to water.
-
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The test compound (this compound derivative) and the standard drug (e.g., Diclofenac) are administered orally or intraperitoneally. The control group receives the vehicle.
-
After 1 hour, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
2. Acetic Acid-Induced Writhing Test in Mice
This model is used to assess the peripheral analgesic activity of a compound.
-
Animals: Swiss albino mice (20-25g) of either sex are used.
-
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The test compound and standard drug are administered orally. The control group receives the vehicle.
-
After 30 minutes, 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally.
-
The number of writhes (a characteristic stretching of the abdomen and hind limbs) is counted for 20 minutes, starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: The percentage of protection (analgesic activity) is calculated using the formula: % Protection = [(Wc - Wt) / Wc] * 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Visualizations
Hypothesized Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of many 1,3-thiazine derivatives, similar to NSAIDs, are believed to be mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[1]
Caption: Hypothesized mechanism of action via COX inhibition.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines the typical workflow for assessing the in vivo anti-inflammatory efficacy of a test compound.
Caption: Workflow for carrageenan-induced paw edema assay.
References
- 1. saudijournals.com [saudijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. naturalspublishing.com [naturalspublishing.com]
- 7. actascientific.com [actascientific.com]
- 8. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. List of NSAIDs from strongest to weakest [medicalnewstoday.com]
- 10. NSAIDs - NHS [nhs.uk]
- 11. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Ibuprofen for adults: painkiller that also treats inflammation - NHS [nhs.uk]
Comparative analysis of synthetic routes to substituted 1,3-thiazines
For Researchers, Scientists, and Drug Development Professionals
The 1,3-thiazine scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and natural products. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Consequently, the development of efficient and versatile synthetic routes to access substituted 1,3-thiazines is of significant interest to the medicinal and organic chemistry communities. This guide provides a comparative analysis of several key synthetic strategies, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.
Key Synthetic Routes: A Comparative Overview
Several synthetic strategies have been developed for the construction of the 1,3-thiazine ring system. The most prominent methods include the condensation of α,β-unsaturated carbonyl compounds (chalcones) with thiourea, multicomponent reactions, and intramolecular cyclization approaches. Each method offers distinct advantages regarding substrate scope, reaction conditions, and achievable structural diversity.
| Synthetic Route | Key Reactants | General Reaction Conditions | Yield Range (%) | Key Advantages |
| 1. Reaction of Chalcones with Thiourea | Substituted Chalcones, Thiourea | Ethanolic NaOH, reflux | 60-85 | Readily available starting materials, straightforward procedure. |
| 2. Three-Component Synthesis of Thiazin-4-ones | Aromatic Aldehyde, Aniline, Thionicotinic Acid | T3P, Pyridine, 2-Methyltetrahydrofuran, room temperature | 22-63 | One-pot synthesis, access to fused pyridothiazinone systems. |
| 3. Selectfluor-Mediated Intramolecular Cyclization | N-(2-(Cyclohex-1-en-1-yl)ethyl)benzothioamide, Selectfluor | Dichloromethane, 0 °C to 28 °C | 70-85 | Access to unique spirocyclic 1,3-thiazines, diastereoselective. |
| 4. Synthesis from α,β-Unsaturated Esters | α,β-Unsaturated Carboxylic Esters, Thiourea | Isolation of intermediate followed by cyclization with base | Moderate | Access to 2-imino-1,3-thiazinan-4-ones. |
| 5. Three-Component Synthesis of Thiazine-2-thiones | β-Chlorovinyl Aldehydes, Primary Amines, Carbon Disulfide | Triethylamine, Acetonitrile, 0 °C | up to 90 | Mild reaction conditions, access to 4-hydroxy-3,4-dihydro-2H-1,3-thiazine-2-thiones. |
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-4,6-diaryl-6H-1,3-thiazines from Chalcones and Thiourea.[1]
A mixture of the appropriate chalcone (1 mmol) and thiourea (1 mmol) is refluxed in 30 mL of 10% ethanolic sodium hydroxide solution. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and poured into 400 mL of ice-cold water with vigorous stirring for 1 hour. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the pure 2-amino-1,3-thiazine derivative.
General Procedure for the Three-Component Synthesis of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][2][3]thiazin-4-ones.[3]
In a two-necked 25 mL round-bottom flask under a nitrogen atmosphere, aniline (6 mmol) and a substituted benzaldehyde (6 mmol) are dissolved in 2.3 mL of 2-methyltetrahydrofuran and stirred. Thionicotinic acid (6 mmol) is added, followed by pyridine (36 mmol). The reaction mixture is stirred at room temperature. Propylphosphonic anhydride (T3P®) as a 50% solution in ethyl acetate (12 mmol) is then added dropwise over one hour. The reaction is stirred for an additional 23 hours at room temperature. The resulting mixture is worked up by partitioning between ethyl acetate and water, followed by purification of the organic layer by column chromatography to yield the desired product.
General Procedure for the Synthesis of Mono-fluorinated Spiro-1,3-thiazines via Selectfluor-Mediated Intramolecular Cyclization.[4]
To a solution of the N-(2-(cyclohex-1-en-1-yl)ethyl)benzothioamide substrate (1 mmol) in dichloromethane (10 mL), Selectfluor (1 mmol) is added portion-wise at 0 °C. The mixture is then stirred at 28 °C for 5 hours. After completion of the reaction, as monitored by TLC, water (10 mL) is added, and the solution is extracted with chloroform (2 x 20 mL). The combined organic layers are washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous Na2SO4, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to afford the fluorinated spiro-1,3-thiazine.
Synthesis of 3-unsubstituted 2-imino-1,3-thiazinan-4-ones from α,β-unsaturated Carboxylic Esters.[5][6]
The synthesis involves the reaction of α,β-unsaturated carboxylic esters with thiourea. This typically proceeds through the formation of an intermediate hydrochloride or sulfate salt, which is then isolated. Subsequent cyclization of the intermediate in the presence of a base, such as aqueous ammonia or sodium acetate, yields the 3-unsubstituted 2-imino-1,3-thiazinan-4-ones.[1][2] In some cases, such as with maleic or fumaric acids, a one-pot synthesis can be achieved to directly yield the hydrochlorides of the 2-imino-thiazinans.[1][2]
General Procedure for the Three-Component Synthesis of 4-Hydroxy-3,4-dihydro-2H-1,3-thiazine-2-thiones.[1][7]
To a solution of a β-chlorovinyl aldehyde, a primary amine, and triethylamine in acetonitrile at 0 °C, carbon disulfide is added. The reaction mixture is stirred at 0 °C for 15 hours. After the reaction is complete, the solvent is removed under high-vacuum at low temperature. The crude product is then purified by column chromatography to yield the 4-hydroxy-3,4-dihydro-2H-1,3-thiazine-2-thione.[3][4]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow and key transformations in the described synthetic routes for substituted 1,3-thiazines.
Figure 1: Synthesis of 2-Amino-1,3-thiazines from Chalcones.
Figure 2: Three-Component Synthesis of Pyrido[3,2-e][5][6]thiazin-4-ones.
References
- 1. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A three-component reaction for rapid access to underexplored 1,3-thiazine-2-thiones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00377F [pubs.rsc.org]
- 4. A three-component reaction for rapid access to underexplored 1,3-thiazine-2-thiones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Cross-Reactivity Profile of 3-methyl-6H-1,3-thiazin-2-imine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of the novel compound 3-methyl-6H-1,3-thiazin-2-imine against a panel of alternative biological targets. Due to the limited publicly available data on this specific molecule, this document outlines a comprehensive strategy for its evaluation, drawing parallels from structurally related compounds such as 1,3-thiazine derivatives, cyclic imines, and molecules containing a thioamide moiety. The experimental data presented herein is illustrative, designed to model the expected outcomes of the proposed assays.
The 1,3-thiazine scaffold is a component of various biologically active compounds, including some cephalosporin antibiotics.[1][2][3] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor activities, suggesting potential interactions with multiple intracellular targets.[2][3] The presence of the imine group, particularly in a cyclic form, may confer neuroactivity, as seen in cyclic imine toxins that are known to be potent antagonists of nicotinic acetylcholine receptors.[4][5][6][7][8] Furthermore, the thioamide-like structure within the thiazine ring could lead to interactions with targets known to bind thioamides, such as kinases and histone methyltransferases.[9]
Data Presentation
To systematically evaluate the cross-reactivity of this compound, a tiered screening approach is recommended. The following tables provide a template for presenting the quantitative data obtained from such studies.
Table 1: Preliminary Off-Target Screening (Biochemical Assays)
This initial screen assesses the compound's activity against a broad panel of common off-targets at a single high concentration (e.g., 10 µM).
| Target Class | Specific Target | % Inhibition at 10 µM |
| Kinases | ||
| EGFR | 8% | |
| VEGFR2 | 12% | |
| SRC | 5% | |
| PI3Kα | 9% | |
| GPCRs | ||
| α1A Adrenergic Receptor | 15% | |
| M1 Muscarinic Receptor | 25% | |
| D2 Dopamine Receptor | 7% | |
| Ion Channels | ||
| hERG | 18% | |
| Nav1.5 | 6% | |
| Nuclear Receptors | ||
| Estrogen Receptor α | 3% | |
| Glucocorticoid Receptor | 11% | |
| Enzymes | ||
| Cyclooxygenase-2 (COX-2) | 45% | |
| Histone Deacetylase 1 (HDAC1) | 8% |
Table 2: Potency Determination for Hits from Preliminary Screening (IC50 Values)
For targets showing significant activity in the preliminary screen (e.g., >20% inhibition), full dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50).
| Target | IC50 (µM) |
| M1 Muscarinic Receptor | 8.2 |
| Cyclooxygenase-2 (COX-2) | 3.5 |
Table 3: Cellular Cytotoxicity Profile
This assay evaluates the general toxicity of the compound in relevant cell lines.
| Cell Line | Assay Type | IC50 (µM) |
| HEK293 | MTT | > 50 |
| HepG2 | LDH Release | > 50 |
| Jurkat | Apoptosis (Caspase 3/7) | 42.1 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity studies.
Kinase Inhibitor Profiling
Objective: To assess the inhibitory activity of this compound against a panel of protein kinases.
Method: A common method is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction.[10]
-
Reagents: Kinase enzymes, corresponding substrates, ATP, kinase reaction buffer, and a luminescent ADP detection kit.
-
Procedure:
-
Dispense kinase, substrate, and the test compound at various concentrations into a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent and a plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated relative to a DMSO control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Receptor-Ligand Binding Assay
Objective: To determine the binding affinity of the test compound to a panel of G-protein coupled receptors (GPCRs).
Method: Radioligand binding assays are a standard method for quantifying the interaction between a compound and a receptor.[11][12][13][14][15]
-
Reagents: Cell membranes expressing the target receptor, a specific radioligand for the target receptor, binding buffer, and the test compound.
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by filtration through a glass fiber filter.
-
Quantify the amount of bound radioligand by scintillation counting.
-
-
Data Analysis: Competition binding curves are generated, and the Ki (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the effect of the compound on cell viability.
Method: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[16]
-
Reagents: Cell culture medium, the desired cell line, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or isopropanol).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. IC50 values are calculated from the dose-response curves.
Mandatory Visualization
Caption: General workflow for assessing the cross-reactivity of a novel compound.
Caption: Hypothetical signaling pathway potentially modulated by a 1,3-thiazine derivative.
References
- 1. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis and Biology of Cyclic Imine Toxins, An Emerging Class of Potent, Globally Distributed Marine Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic imine toxins from dinoflagellates: a growing family of potent antagonists of the nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclic imines: chemistry and mechanism of action: a review. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [dk.promega.com]
- 11. Receptor-Ligand Binding Assays [labome.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Receptor Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of the Anti-inflammatory Potential of 3-methyl-6H-1,3-thiazin-2-imine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the anti-inflammatory effects of 3-methyl-6H-1,3-thiazin-2-imine against established non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited availability of direct comparative studies on this compound, this guide utilizes data from closely related imidazo[2,1-b][1]thiazine derivatives as a proxy to project its potential efficacy. The experimental data presented for comparison is derived from standardized in vivo and in vitro anti-inflammatory models.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory efficacy of novel compounds is critically assessed by comparison with widely used drugs under identical experimental conditions. The following tables summarize the anti-inflammatory effects observed in preclinical models.
Table 1: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema
The carrageenan-induced paw edema model is a standard in vivo assay to evaluate acute inflammation. The percentage of edema inhibition indicates the anti-inflammatory potency of the tested compounds.
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| Hypothetical: this compound | 50 | 39.1% (Projected) | [2] |
| Diclofenac Sodium (Reference) | 8 | Not explicitly stated, used as a positive control | [2] |
| Imidazo[2,1-b][1]thiazine Derivative 3a | 50 | 39.1% | [2] |
| Imidazo[2,1-b][1]thiazine Derivative 3b | 50 | 35.4% | [2] |
| Imidazo[2,1-b][1]thiazine Derivative 3c | 50 | 29.8% | [2] |
Note: The value for this compound is projected based on the highest efficacy observed in a study on structurally similar imidazo[2,1-b][1]thiazine derivatives.[2] A study on diclofenac in a similar model showed that at a dose of 20 mg/kg, it produced a maximum inhibition of paw edema by 71.82 ± 6.53 %.[3]
Table 2: In Vitro Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) Production
The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a key indicator of anti-inflammatory activity at the cellular level.
| Compound | Concentration | IC50 (µM) | Reference |
| Hypothetical: this compound | Various | Not Determined | |
| L-NMMA (Reference Inhibitor) | Various | ~25.5 | [4] |
| Indomethacin (Reference NSAID) | Various | Variable based on study |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the nitric oxide production. Data for the target compound is not available and would require experimental determination.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vivo Carrageenan-Induced Paw Edema Assay
This protocol assesses the ability of a compound to reduce acute inflammation in a rodent model.[2]
-
Animal Model: Male albino rats are used for this study.
-
Acclimatization: Animals are acclimatized to laboratory conditions before the experiment.
-
Grouping: Rats are divided into control, reference, and test groups.
-
Compound Administration: The test compound (e.g., this compound) and the reference drug (e.g., Diclofenac sodium) are administered intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution is injected into the subplantar region of the right hind paw of each rat.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after the carrageenan injection.[3][5][6][7]
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the anti-inflammatory effect of a compound by quantifying the inhibition of NO production in LPS-stimulated macrophage cells.[4][8][9]
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours.[8]
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound for a specified period.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) to the cell culture medium and incubating for 24 hours.[8]
-
Measurement of Nitrite: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[4][8]
-
Procedure: 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[8]
-
Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The quantity of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Signaling Pathways and Experimental Workflow
Understanding the mechanism of action requires knowledge of the key signaling pathways involved in inflammation.
Inflammatory Signaling Pathways
Many anti-inflammatory drugs exert their effects by modulating key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators.[1][10][11][12][13][14][15][16]
Caption: Hypothesized mechanism of action via the NF-κB signaling pathway.
Caption: Potential modulation of the MAPK signaling cascade.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the anti-inflammatory properties of a test compound.
Caption: General experimental workflow for anti-inflammatory evaluation.
References
- 1. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 4. mdpi.com [mdpi.com]
- 5. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thaiscience.info [thaiscience.info]
- 10. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory interventions of NF-κB signaling: Potential applications and risks [ouci.dntb.gov.ua]
Comparative Docking Analysis of 1,3-Thiazine Derivatives in Drug Discovery
A detailed review of recent in silico studies showcasing the potential of 1,3-thiazine scaffolds against various therapeutic targets. This guide provides an objective comparison of their binding affinities, supported by experimental data and detailed protocols for researchers in drug development.
The 1,3-thiazine scaffold, a six-membered heterocyclic ring containing nitrogen and sulfur, is a cornerstone in medicinal chemistry, forming the core of essential antibiotics like cephalosporins.[1] Its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anxiolytic properties.[2][3][4][5] Molecular docking studies have become an indispensable tool in elucidating the binding mechanisms of these derivatives and predicting their efficacy, thereby accelerating the drug discovery process.[1] This guide presents a comparative analysis of recent docking studies on 1,3-thiazine derivatives against various biological targets.
Comparative Docking Performance of 1,3-Thiazine Derivatives
The following table summarizes the quantitative data from various comparative docking studies, highlighting the protein targets, the software used, and the reported binding affinities or docking scores of different 1,3-thiazine derivatives.
| Target Protein & PDB ID | Therapeutic Area | Docking Software | 1,3-Thiazine Derivative Type | Key Findings/Docking Scores | Reference |
| E. coli Glucosamine-6-P Synthase (4AMV) & S. aureus Peptide Deformylase (1Q1Y) | Antimicrobial | Molegro Virtual Docker | Chalcone-derived 1,3-thiazines | Derivatives showed considerable antimicrobial activity, with better results against gram-negative bacteria.[1][3] | [1][3] |
| Human Gamma-Aminobutyric Acid (GABAA) (4COF) | Anxiolytic | Not Specified | Schiff base 1,3-thiazines from 3-Methoxy Chalcone | Target molecules exhibited lower docking scores than the standard drug Alprazolam, suggesting potent anxiolytic activity.[2] | [2] |
| Penicillin-Binding Protein 4 (PBP4) of E. coli & S. aureus | Antibacterial | Not Specified | 1,3-thiazoline derivatives based on pyrazole and alkaloids | Compounds demonstrated insignificant binding energies compared to Cephalotin and Chloramphenicol.[6] | [6] |
| MDM2 Protein (4HBM) | Anticancer | Schrödinger software suite (Glide and Desmond) | 1,3-thiazin-4-one derivative | The tested molecule showed critical interactions with His96, a key residue for MDM2 inhibition.[7] | [7] |
| Eubacterial r-RNA | Antibacterial | Not Specified | Hybrid 1,3-thiazine-s-1,3,5-triazine derivatives | Hybrid derivatives showed moderate to significant antibacterial activity. | [8] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for the replication and validation of the findings.
Synthesis of 1,3-Thiazine Derivatives
The synthesis of 1,3-thiazine derivatives commonly involves a multi-step process, often starting with the synthesis of chalcones.
General Synthesis Workflow:
Caption: General workflow for the synthesis of 1,3-thiazine derivatives.
A typical procedure involves the Claisen-Schmidt condensation of an appropriate aromatic aldehyde with an acetophenone derivative in the presence of a base (e.g., NaOH or KOH) to yield a chalcone intermediate.[2][9] Subsequently, the chalcone is cyclized with thiourea or a substituted thiourea in an alcoholic solvent containing a base to form the final 1,3-thiazine derivative.[2][3]
Molecular Docking Protocol
The in silico molecular docking studies are performed to predict the binding affinity and interaction patterns of the synthesized 1,3-thiazine derivatives with their target proteins.
Typical Molecular Docking Workflow:
Caption: A standard workflow for molecular docking studies.
The process begins with retrieving the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).[3] The protein and the synthesized ligands (1,3-thiazine derivatives) are then prepared for docking, which includes adding hydrogen atoms, assigning charges, and minimizing energy. A binding site on the protein is defined, and the docking simulation is performed using software such as Molegro Virtual Docker or Glide.[1][7] Finally, the results are analyzed to determine the binding energies and visualize the interactions between the ligand and the protein's active site.[7]
Signaling Pathways and Logical Relationships
The diverse biological activities of 1,3-thiazine derivatives stem from their ability to interact with various key proteins in different signaling pathways.
Caption: Diverse mechanisms of action of 1,3-thiazine derivatives.
As illustrated, different 1,3-thiazine derivatives can target specific proteins to elicit a therapeutic effect. For instance, their antimicrobial activity can be attributed to the inhibition of essential bacterial enzymes, while their anxiolytic effects may arise from the modulation of neurotransmitter receptors like the GABAA receptor.[1][2] In cancer therapy, they can inhibit the function of oncogenic proteins such as MDM2, leading to cancer cell death.[7]
References
- 1. actascientific.com [actascientific.com]
- 2. Molecular Docking, Synthesis of Novel Schiff Base 1, 3-Thiazine Compounds from 3-Methoxy Chalcone and Evaluation of their Anxiolytic Activity : Oriental Journal of Chemistry [orientjchem.org]
- 3. actascientific.com [actascientific.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Head-to-Head Comparison: 3-methyl-6H-1,3-thiazin-2-imine and Known Kinase Inhibitors in Oncology
A detailed analysis for researchers and drug development professionals
The escalating search for novel therapeutic agents has led to the exploration of diverse heterocyclic scaffolds, with 1,3-thiazine derivatives emerging as a class of compounds with significant biological potential.[1] While the specific inhibitory profile of 3-methyl-6H-1,3-thiazin-2-imine is not yet extensively documented in publicly available literature, the broader family of 1,3-thiazines has demonstrated promising antitumor, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comparative overview of the hypothetical enzyme inhibitory activity of this compound against well-established kinase inhibitors, offering a framework for potential future investigations in oncological research.
Comparative Analysis of Kinase Inhibition
To provide a tangible comparison, this guide presents hypothetical inhibitory data for this compound against two well-characterized kinases implicated in various cancers: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The compound is compared against established inhibitors, Erlotinib for EGFR and Sunitinib for VEGFR2.
Table 1: Comparative Inhibitory Activity (IC50) Against Target Kinases
| Compound | Target Kinase | IC50 (nM) (Hypothetical for Test Compound) |
| This compound | EGFR | 150 |
| Erlotinib | EGFR | 2 |
| This compound | VEGFR2 | 85 |
| Sunitinib | VEGFR2 | 9 |
Note: The IC50 values for this compound are hypothetical and intended for comparative purposes within this guide. Actual experimental values would need to be determined through rigorous in vitro assays.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) is a critical step in evaluating the potency of a potential enzyme inhibitor. The following is a generalized protocol for an in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay Protocol
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR2)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound) and known inhibitors (Erlotinib, Sunitinib)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound and known inhibitors in the assay buffer.
-
Add the kinase and its specific substrate to the wells of the microplate.
-
Add the diluted compounds to the respective wells. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, the amount of ADP produced is measured as a luminescent signal, which is proportional to kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
To visualize the context of this research, the following diagrams illustrate a simplified EGFR signaling pathway and the general workflow for evaluating a novel enzyme inhibitor.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: General workflow for the evaluation of a novel enzyme inhibitor from synthesis to in vivo studies.
Concluding Remarks
While the direct enzyme inhibitory data for this compound remains to be experimentally determined, the broader class of 1,3-thiazines presents a promising scaffold for the development of novel therapeutic agents. The hypothetical data and experimental framework provided in this guide serve as a foundational resource for researchers interested in exploring the potential of this and related compounds as enzyme inhibitors. Further investigation into the synthesis and biological evaluation of this compound is warranted to elucidate its therapeutic potential.
References
Safety Operating Guide
Proper Disposal of 3-methyl-6H-1,3-thiazin-2-imine: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the disposal of 3-methyl-6H-1,3-thiazin-2-imine based on available information for related chemical structures. No specific Safety Data Sheet (SDS) for this exact compound was found. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a qualified hazardous waste disposal professional to ensure compliance with all local, regional, and national regulations.
The proper handling and disposal of laboratory chemicals are paramount to ensuring the safety of personnel and protecting the environment. For this compound, a heterocyclic compound containing sulfur and nitrogen, a cautious approach is necessary due to the potential hazards associated with this class of chemicals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Based on the safety information for related thiazine compounds, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
In the event of a spill, immediately evacuate unnecessary personnel from the area. For containment, absorb the spilled material with an inert substance such as sand, earth, or vermiculite. Do not use combustible materials like sawdust. Collect the absorbed material and spillage into a suitable, clearly labeled, and closed container for disposal. Prevent the spill from entering drains or surface waters.
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through an authorized hazardous waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats) and absorbent materials from spills, in a designated and compatible hazardous waste container.
-
The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound" and any known hazard symbols (e.g., "Toxic," "Harmful").
-
Indicate the approximate quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.
-
Provide the disposal company with all available safety information regarding the compound.
-
Quantitative Data Summary
No specific quantitative data for the disposal of this compound was found in the available resources. The following table provides a general summary of hazards associated with related thiazine compounds, which should be considered as potential risks for the target compound.
| Hazard Category | Potential Risk | Precautionary Statements |
| Acute Oral Toxicity | May be harmful or toxic if swallowed. | Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention. |
| Skin Contact | May be toxic in contact with skin. | Wear protective gloves and clothing. In case of contact, wash with plenty of soap and water. |
| Eye Contact | May cause serious eye irritation or damage. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |
| Environmental Hazard | Potentially toxic to aquatic life. | Avoid release to the environment. |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Personal protective equipment for handling 3-methyl-6H-1,3-thiazin-2-imine
This document provides crucial safety and logistical information for the handling and disposal of 3-methyl-6H-1,3-thiazin-2-imine. The following procedures are based on safety data for thiazine derivatives and are intended to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
Summary of Potential Hazards for Thiazine Derivatives
| Hazard Classification | Description | Citation |
| Acute Oral Toxicity | Harmful if swallowed. | [1][2] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | [1][2] |
| Respiratory Irritation | May cause respiratory irritation. | [1] |
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Citation |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may also be necessary. | [1][3] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use. | [3][4] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. Ensure adequate ventilation. | [3] |
Operational Plan: Handling and Disposal Workflow
This section outlines a step-by-step protocol for the safe handling of this compound in a laboratory setting.
Experimental Protocol for Safe Handling
-
Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Remove all sources of ignition from the handling area.[3]
-
Keep the chemical in a suitable, tightly closed container.
-
-
Donning Personal Protective Equipment (PPE):
-
Before handling the compound, put on all required PPE as specified in the table above. This includes safety goggles, a lab coat or impervious clothing, and chemical-resistant gloves.
-
-
Handling the Compound:
-
Accidental Release Measures:
-
In case of a spill, evacuate personnel to a safe area.[3]
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For solid spills, carefully sweep up and shovel the material into a suitable, closed container for disposal without creating dust.[1]
-
For liquid spills, absorb with an inert material (e.g., sand, diatomaceous earth) and place in a closed container for disposal.
-
Prevent the chemical from entering drains or the environment.[3]
-
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1][3]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][3]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][3][4]
-
-
Disposal Plan:
Workflow Visualization
The following diagram illustrates the logical workflow for handling this compound safely.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

